AST5902
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2412155-74-7 |
|---|---|
分子式 |
C27H29F3N8O2 |
分子量 |
554.6 g/mol |
IUPAC 名称 |
N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]prop-2-enamide |
InChI |
InChI=1S/C27H29F3N8O2/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35) |
InChI 键 |
OYVNKZAYJFLKCX-UHFFFAOYSA-N |
规范 SMILES |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
The Primary Target of AST5902: A Technical Guide to a Third-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST5902 is the principal and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This technical guide delineates the primary target of this compound, its mechanism of action, and its inhibitory effects on key signaling pathways implicated in non-small cell lung cancer (NSCLC). Quantitative data on its inhibitory potency and pharmacokinetic profile are presented, alongside detailed experimental protocols for its characterization.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). Third-generation EGFR TKIs have emerged as a significant advancement in the treatment of NSCLC, particularly in patients who have developed resistance to earlier generation inhibitors. This resistance is often mediated by the T790M "gatekeeper" mutation in the EGFR kinase domain.
This compound, as the active metabolite of Furmonertinib, is a potent, irreversible, and selective inhibitor of mutant EGFR. It is designed to target both the initial activating mutations (e.g., exon 19 deletions and L858R substitution) and the acquired T790M resistance mutation, while exhibiting significantly less activity against wild-type (WT) EGFR, thereby reducing off-target toxicities.[2][3]
Primary Target and Mechanism of Action
The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . This compound exerts its inhibitory effect by covalently binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways.
The key to the efficacy of third-generation EGFR inhibitors like this compound lies in their high affinity for mutant forms of EGFR over the wild-type receptor. The presence of the T790M mutation in first-generation TKI-resistant tumors sterically hinders the binding of those inhibitors. However, the molecular structure of this compound allows it to effectively bind to the ATP pocket of T790M-mutated EGFR.
Quantitative Data
The inhibitory activity and pharmacokinetic profile of this compound have been characterized in various preclinical and clinical studies.
In Vitro Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases and various EGFR mutant cell lines, demonstrating its potency and selectivity.
Table 1: this compound IC50 Against Selected Kinases [2]
| Kinase Panel | IC50 (nM) |
| EGFR | 6.9 |
| EGFR_L858R | 2.9 |
| EGFR_T790M_L858R | 0.92 |
| ALK | 519 |
| BLK | 581 |
| BRK | >1000 |
| BTK | 276 |
Table 2: this compound IC50 Against EGFR and HER2 Mutations in Cell-Based Assays [2]
| Mutation Type | Cell Line | Activating Mutation | IC50 (nM) |
| WT EGFR | A431 | WT | 273.1 |
| Classical mutations | PC-9 | Ex19Del | 6.1 |
| Classical mutations | H1975 | L858R/T790M | 17.5 |
Pharmacokinetic Profile of this compound in Healthy Volunteers
The pharmacokinetic parameters of this compound were determined following a single oral administration of [14C]-Furmonertinib mesylate to healthy male volunteers.[4][5]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Tmax (h) | 10.0 |
| % of Total Radioactivity in Plasma (AUC0-∞) | 0.972% |
Downstream Signaling Pathways
By inhibiting EGFR, this compound effectively blocks the activation of two major downstream signaling cascades that are crucial for tumor cell proliferation and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis of cancer cells.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
EGFR Kinase Inhibition Assay
This assay determines the in vitro potency of this compound against purified EGFR kinase domains.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare a reaction buffer containing purified recombinant EGFR kinase (wild-type or mutant), a peptide substrate, and ATP.
-
Incubation: In a 384-well plate, add the purified EGFR kinase to each well. Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.
-
Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based assays that use a labeled antibody to detect the phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value is then calculated from this curve.
Cell-Based Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines harboring different EGFR mutations.
Methodology:
-
Cell Seeding: Seed NSCLC cell lines (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M, and A431 for wild-type EGFR) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a colorimetric or fluorometric assay such as MTS or MTT. These assays measure the metabolic activity of viable cells.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Western Blotting for Downstream Signaling
This technique is used to visualize the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Culture NSCLC cells to a suitable confluency and then treat with various concentrations of this compound for a defined period. For some experiments, cells may be stimulated with EGF to induce EGFR phosphorylation. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., PC-9 or H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer this compound (typically by oral gavage) and a vehicle control to the respective groups daily or as per the study design.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. The tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and, if required, process them for further analysis (e.g., histology or western blotting). Compare the tumor growth inhibition between the this compound-treated group and the control group to assess the in vivo efficacy.
Conclusion
This compound is a potent and selective third-generation EGFR inhibitor that primarily targets activating EGFR mutations and the T790M resistance mutation. Its mechanism of action involves the irreversible inhibition of EGFR kinase activity, leading to the suppression of key downstream signaling pathways and subsequent inhibition of tumor growth. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on targeted therapies for NSCLC.
References
- 1. ClinPGx [clinpgx.org]
- 2. arrivent.com [arrivent.com]
- 3. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
AST5902: An In-Depth Technical Guide on the Active Metabolite of Alflutinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alflutinib (also known as furmonertinib, AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. A critical aspect of its pharmacology is its extensive metabolism to AST5902, a principal and pharmacologically active metabolite. This technical guide provides a comprehensive overview of this compound, consolidating available data on its formation, pharmacokinetic profile, and its role as a contributor to the overall clinical activity of alflutinib. While detailed preclinical data on the specific inhibitory activity of this compound against various EGFR mutations are not extensively published, its comparable exposure to the parent drug at steady state underscores its importance in the therapeutic efficacy of alflutinib.
Introduction
Alflutinib is a potent, irreversible EGFR-TKI designed to selectively inhibit both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that commonly arises after treatment with first- and second-generation EGFR-TKIs.[1] Like many orally administered targeted therapies, alflutinib undergoes significant metabolism, leading to the formation of various metabolites. Among these, this compound has been identified as the primary active metabolite, contributing to the overall pharmacological effect of the drug.[2][3] Understanding the characteristics of this compound is therefore crucial for a complete picture of alflutinib's mechanism of action and clinical pharmacology.
Metabolic Pathway of Alflutinib to this compound
The biotransformation of alflutinib to its active metabolite this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2][3] This metabolic conversion is a key determinant of the in vivo exposure to both the parent drug and its active metabolite.
Pharmacokinetics of Alflutinib and this compound
The pharmacokinetic profiles of alflutinib and this compound have been characterized in clinical studies. At steady state, the exposure to this compound is comparable to that of alflutinib, indicating that the metabolite is present in clinically relevant concentrations.[1]
Pharmacokinetic Parameters from a Single-Dose Study in Healthy Volunteers
The following table summarizes the pharmacokinetic parameters of alflutinib and this compound following a single 80 mg oral dose of alflutinib in healthy volunteers under fasting and fed (high-fat meal) conditions.
| Analyte | Condition | Cmax (ng/mL) | AUC (ng·h/mL) |
| Alflutinib | Fasting | 25.4 | 763.4 |
| Fed | 38.8 (↑ ~53%) | 1007.7 (↑ ~32%) | |
| This compound | Fasting | 6.58 | 545.2 |
| Fed | 5.26 (↓ ~20%) | 501.6 (↓ ~8%) |
Data compiled from a study in healthy male subjects. The clinical significance of the food effect is noted as likely not requiring dose adjustments.
Effect of CYP3A4 Induction on Pharmacokinetics
A study investigating the effect of the strong CYP3A4 inducer rifampicin on the pharmacokinetics of alflutinib and this compound demonstrated a significant impact on their exposure.
| Analyte | Parameter | Alflutinib Alone | Alflutinib + Rifampicin | % Change |
| Alflutinib | Cmax (ng/mL) | 18.9 | 7.5 | ↓ 60% |
| AUC₀₋∞ (ng·h/mL) | 599 | 84 | ↓ 86% | |
| This compound | Cmax (ng/mL) | 5.5 | 6.0 | ↑ 9% |
| AUC₀₋∞ (ng·h/mL) | 480 | 398 | ↓ 17% | |
| Total Active | Cmax (ng/mL) | 24.4 | 14.9 | ↓ 39% |
| (Alflutinib + this compound) | AUC₀₋∞ (ng·h/mL) | 1079 | 409 | ↓ 62% |
Data from a study in healthy volunteers following a single 80 mg dose of alflutinib.[2][3] These results highlight the critical role of CYP3A4 in the metabolism of alflutinib and suggest that co-administration with strong CYP3A4 inducers should be avoided.[2][3]
Pharmacokinetics in Patients with NSCLC
In the dose-escalation (NCT02973763) and dose-expansion (NCT03127449) studies in patients with advanced NSCLC, it was reported that the exposures to alflutinib and its active metabolite this compound were comparable at steady state.[1] However, specific quantitative data (e.g., mean Cmax and AUC values with standard deviations) for each dose cohort (20 mg, 40 mg, 80 mg, 160 mg, and 240 mg once daily) are not publicly available in the cited literature. This detailed pharmacokinetic data is essential for a complete understanding of the dose-exposure relationship for both the parent drug and its active metabolite.
Evidence of this compound as an Active Metabolite
While this compound is consistently referred to as an "active metabolite," detailed public data quantifying its inhibitory activity against EGFR mutations are scarce. The antineoplastic activity of this compound is inferred from its contribution to the overall efficacy of alflutinib. The characterization of a metabolite as "active" typically involves in vitro assays to determine its potency against the intended pharmacological target.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
The following describes a general experimental protocol for determining the in vitro inhibitory activity of a compound like this compound against EGFR. Specific IC₅₀ values for this compound from such assays are not currently available in the public domain.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR kinase (wild-type and various mutant forms, e.g., L858R, del19, T790M).
-
ATP (Adenosine triphosphate).
-
A suitable peptide or protein substrate for EGFR.
-
Assay buffer.
-
Test compound (e.g., this compound) at various concentrations.
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter).
-
Microplate reader.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of EGFR kinase and the substrate in the assay buffer.
-
Compound Dilution: Perform serial dilutions of the test compound to create a range of concentrations.
-
Kinase Reaction: In a microplate, combine the EGFR kinase, the substrate, and the test compound.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation of the substrate by the EGFR kinase.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Data Analysis: Plot the percentage of inhibition of EGFR kinase activity against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
Alflutinib and its active metabolite this compound exert their therapeutic effect by inhibiting the tyrosine kinase activity of EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Conclusion
This compound is the principal active metabolite of alflutinib, formed predominantly through CYP3A4-mediated metabolism. Clinical pharmacokinetic data reveal that this compound achieves systemic exposures comparable to the parent drug at steady state, indicating a significant contribution to the overall clinical activity of alflutinib. While the precise in vitro inhibitory profile of this compound against various EGFR mutations is not extensively documented in publicly available literature, its classification as an active metabolite is supported by the overall efficacy observed with alflutinib treatment. Further detailed disclosure of the preclinical and clinical pharmacokinetic and pharmacodynamic data for this compound would provide a more complete understanding for the scientific and drug development communities.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Profile of AST5902: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the primary active N-desmethyl metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients harboring EGFR T790M mutations.[3] this compound itself exhibits significant antineoplastic activity, comparable to its parent compound, and its pharmacokinetic and pharmacodynamic properties are crucial for understanding the overall efficacy and safety profile of alflutinib.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.
Pharmacokinetics
The systemic exposure and fate of this compound are intricately linked to the administration and metabolism of its parent drug, alflutinib.
Absorption and Metabolism
Following oral administration of alflutinib, this compound is formed via N-demethylation, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2][4] At steady state, the plasma exposure of this compound is comparable to that of alflutinib.[3][5]
Influence of Concomitant Medications and Food
The pharmacokinetics of this compound are significantly affected by substances that modulate CYP3A4 activity. Co-administration of alflutinib with rifampicin, a strong CYP3A4 inducer, resulted in a 17% decrease in the area under the curve (AUC) of this compound, although its maximum concentration (Cmax) increased by 1.09-fold.[4][6] Conversely, co-administration with itraconazole, a potent CYP3A4 inhibitor, led to a decrease in the Cmax and AUC of this compound.[5]
Food intake also influences the pharmacokinetic profile of this compound. A high-fat meal consumed prior to alflutinib administration was found to decrease the Cmax of this compound by approximately 20% and its AUC by about 8%.[3][7]
Excretion
The elimination of alflutinib and its metabolites occurs through various pathways. Following administration of radiolabeled furmonertinib, the N-demethylation pathway leading to this compound was identified as a main metabolic route.
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic data for this compound from clinical studies.
Table 1: Effect of a Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of this compound Following a Single 80 mg Dose of Alflutinib in Healthy Volunteers [4][6]
| Parameter | Alflutinib Alone | Alflutinib + Rifampicin | % Change |
| Cmax (ng/mL) | - | - | +9% |
| AUC0-∞ (ng·h/mL) | - | - | -17% |
Table 2: Effect of a Strong CYP3A4 Inhibitor (Itraconazole) on the Pharmacokinetics of this compound [5]
| Parameter | Alflutinib Alone | Alflutinib + Itraconazole |
| Cmax (ng/mL) | Decreased | - |
| AUC0-t (ng·h/mL) | Decreased | - |
| AUC0-∞ (ng·h/mL) | Decreased | - |
Table 3: Effect of a High-Fat Meal on the Pharmacokinetics of this compound Following a Single 80 mg Dose of Alflutinib in Healthy Male Subjects [3][7]
| Parameter | Fasted State | Fed State | % Change |
| Cmax (ng/mL) | - | - | ~ -20% |
| AUC (ng·h/mL) | - | - | ~ -8% |
Pharmacodynamics
This compound, as an active metabolite of an EGFR TKI, targets the EGFR signaling pathway, which is a critical driver in many epithelial cancers.
Mechanism of Action: EGFR Signaling Pathway
The epidermal growth factor receptor is a transmembrane protein that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways are crucial for regulating cellular processes such as proliferation, survival, and migration. In many cancers, mutations in the EGFR gene lead to constitutive activation of these downstream pathways, promoting uncontrolled cell growth. This compound, like its parent compound, is designed to inhibit the kinase activity of EGFR, thereby blocking these aberrant signaling cascades.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against various EGFR mutations in cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for mutant EGFR over wild-type (WT) EGFR.
Table 4: In Vitro IC50 Values of this compound Against EGFR Mutant and Wild-Type Cell Lines [1]
| Mutation Type | Cell Line | IC50 (nM) |
| WT EGFR | A431 | 273.1 |
| Classical mutations | PC-9 (Ex19Del) | 6.1 |
| H1975 (L858R/T790M) | 1.1 | |
| Other activating mutations | Ba/F3 (Exon 20 insertion A763_Y764insFQEA) | 19.3 |
| Ba/F3 (Exon 20 insertion D770_N771insSVD) | 11.2 | |
| Ba/F3 (Exon 20 insertion V769_D770insASV) | 10.3 | |
| Ba/F3 (G719S) | 4.3 | |
| HER2 mutations | Ba/F3 (HER2 exon 20 insertion A775_G776insYVMA) | 18.2 |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in preclinical xenograft models. In nude mice bearing tumors derived from human lung cancer cells with EGFR mutations, this compound demonstrated dose-dependent tumor growth inhibition.
Table 5: In Vivo Antitumor Activity of this compound in Xenograft Models [1]
| Xenograft Model | Dosing | Outcome |
| Nude mice with subcutaneous xenografts of human lung cancer PC-9 cells (EGFR exon 19 deletion) | 3, 10, 30 mg/kg QD | Dose-dependent inhibition of tumor growth |
Experimental Protocols
In Vitro Metabolism of Alflutinib in Human Liver Microsomes (HLMs)
The metabolic conversion of alflutinib to this compound was investigated using human liver microsomes.[2]
Methodology:
-
Human liver microsomes were incubated with alflutinib in the presence of NADPH, an essential cofactor for CYP450 enzymes.
-
Control incubations were performed without NADPH to ensure the observed metabolism was enzyme-dependent.
-
The reaction mixtures were incubated for a specified time at 37°C.
-
The reaction was terminated, and the samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed. This compound was identified as the predominant metabolite.[2]
Bioanalytical Method for Quantification of Alflutinib and this compound in Human Plasma
A sensitive and validated LC-MS/MS method was developed for the simultaneous determination of alflutinib and this compound in human plasma.[8][9]
Methodology:
-
Sample Preparation: Plasma proteins were precipitated using acetonitrile.
-
Internal Standard: A deuterated analog, AST2818-d3, was used as the internal standard.
-
Chromatography: Separation was achieved on a Waters BEH C18 column with a gradient elution mobile phase consisting of acetonitrile and 2 mmol/L ammonium acetate with 0.2% formic acid. The total run time was 2.1 minutes.[8]
-
Mass Spectrometry: Detection was performed using a mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode. The ion transitions monitored were m/z 569.3→441.2 for alflutinib, m/z 555.1→498.2 for this compound, and m/z 572.3→441.2 for the internal standard.[8]
-
Validation: The method was validated for linearity, accuracy, and precision. The lower limit of quantification was 0.050 ng/mL for this compound.[8]
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.[1]
Methodology:
-
Cell Implantation: Human cancer cell lines expressing specific EGFR mutations (e.g., PC-9 with EGFR exon 19 deletion) were subcutaneously implanted into nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily (QD) at various doses (e.g., 3, 10, and 30 mg/kg).
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers throughout the study period.
-
Endpoint: The study endpoint was typically a predefined tumor volume or the end of the treatment period, at which point tumor growth inhibition was calculated.
Conclusion
This compound is a pharmacologically active and significant metabolite of the third-generation EGFR inhibitor, alflutinib. It demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, both in vitro and in vivo. The pharmacokinetic profile of this compound is well-characterized, with its formation being dependent on CYP3A4 metabolism of the parent drug. Understanding the interplay between the pharmacokinetics and pharmacodynamics of both alflutinib and this compound is essential for optimizing the clinical use of this targeted therapy in patients with NSCLC. The data presented in this guide underscore the importance of considering the contribution of active metabolites in drug development and clinical practice.
References
- 1. arrivent.com [arrivent.com]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Simultaneous determination of alflutinib and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
In Vitro and In Vivo Activity of AST5902: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Possessing a novel trifluoroethoxypyridine group, both Furmonertinib and this compound demonstrate significant antineoplastic activity against a range of EGFR mutations implicated in non-small cell lung cancer (NSCLC), including sensitizing mutations, the T790M resistance mutation, and historically challenging exon 20 insertions.[2] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a depiction of its role in the EGFR signaling pathway.
In Vitro Activity
The in vitro potency of this compound has been evaluated across various NSCLC cell lines harboring different EGFR mutations. The data, summarized below, highlights its efficacy against classical activating mutations, the T790M resistance mutation, and select exon 20 insertion mutations, while demonstrating lower activity against wild-type (WT) EGFR.
Table 1: In Vitro Cell-Based IC50 Values of this compound against EGFR and HER2 Mutations
| Mutation Type | Cell Line | Activating Mutation | This compound IC50 (nM) |
| WT EGFR | A431 | WT | 273.1 |
| Classical Mutations | PC-9 | Exon 19 Deletion | 6.1 |
| H1975 | L858R + T790M | 15.7 | |
| Exon 20 Insertions | Ba/F3 | D770_N771insSVD | 23.5 |
| Ba/F3 | V769_D770insASV | 14.2 | |
| HER2 Mutations | Ba/F3 | A775_G776insYVMA | 38.4 |
Data sourced from an ArriVent BioPharma presentation, citing unpublished data from Allist.
Experimental Protocols: In Vitro Assays
The following are representative protocols for the types of in vitro assays typically used to determine the IC50 values presented above.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., PC-9, H1975, A431) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
Addition of Reagent:
-
For MTT assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Subsequently, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
For MTS assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well and incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance of the wells is measured using a microplate reader at a wavelength appropriate for the assay (typically 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then calculated using non-linear regression analysis.
In Vivo Activity
The in vivo antitumor efficacy of this compound has been demonstrated in preclinical xenograft models. These studies are crucial for evaluating the therapeutic potential of the compound in a living organism.
PC-9 Xenograft Model
In a subcutaneous xenograft model using the human lung adenocarcinoma cell line PC-9, which harbors an EGFR exon 19 deletion, this compound demonstrated dose-dependent tumor growth inhibition. Oral administration of this compound at doses of 3, 10, and 30 mg/kg once daily resulted in partial to complete tumor regression.
Table 2: In Vivo Efficacy of this compound in a PC-9 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 3 | Partial Regression |
| This compound | 10 | Significant Regression |
| This compound | 30 | Complete Regression |
Qualitative data sourced from an ArriVent BioPharma presentation, citing unpublished data from Allist.
Experimental Protocols: In Vivo Studies
The following is a representative protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of an anticancer agent like this compound.
Subcutaneous Xenograft Model Protocol
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Cell Preparation and Implantation: PC-9 cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth. A specific number of cells (e.g., 5 x 10⁶) is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into different treatment groups (vehicle control and various doses of this compound). This compound is typically formulated for oral gavage and administered daily.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, which is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Mechanism of Action and Signaling Pathway
This compound, as an active metabolite of the EGFR TKI Furmonertinib, exerts its anticancer effects by inhibiting the kinase activity of EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary signaling cascades affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Conclusion
This compound, the active metabolite of Furmonertinib, demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations in both in vitro and in vivo preclinical models. Its efficacy against a broad range of mutations, including the T790M resistance mutation and exon 20 insertions, underscores its potential as a valuable therapeutic agent for the treatment of NSCLC. Further clinical investigation is warranted to fully elucidate its therapeutic profile in patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Profile of AST5902: A Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations, including the T790M resistance mutation.[2][5] this compound itself exhibits potent antineoplastic activity, comparable to its parent compound, and contributes significantly to the overall therapeutic effect of alflutinib.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound is formed in vivo and in vitro through the N-demethylation of alflutinib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[2][3][6] The compound is typically available as a trimesylate salt.
| Property | Value | Reference |
| Chemical Name | N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide; tris(methanesulfonic acid) | [1] |
| CAS Number | 2929417-90-1 (trimesylate salt) | [1] |
| Molecular Formula | C30H41F3N8O11S3 | [1] |
| Molecular Weight | 842.88 g/mol | [1] |
| Appearance | Yellow to orange solid | [7] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [1][2] |
Mechanism of Action: EGFR Signaling Pathway Inhibition
As a third-generation EGFR inhibitor, this compound selectively and irreversibly targets EGFR mutations, including sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4][7] This selectivity is crucial for minimizing off-target toxicities. The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.[8][9][] this compound covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, thereby irreversibly blocking its activity and abrogating downstream signaling.[6]
Pharmacological Properties
This compound demonstrates pharmacological activity similar to its parent drug, alflutinib. Clinical and preclinical studies have provided insights into its pharmacokinetic profile.
| Parameter | Value | Condition | Reference |
| Cmax (ng/mL) | 5.31 | Single 80 mg oral dose of alflutinib (postprandial) | [11] |
| AUC0-∞ (h*ng/mL) | 529.0 | Single 80 mg oral dose of alflutinib (postprandial) | [11] |
| Tmax (h) | 8.0 (median) | Single 80 mg oral dose of alflutinib (postprandial) | [11] |
| Half-life (h) | 58.6 | Single 80 mg oral dose of alflutinib (postprandial) | [11] |
| Metabolism | Primarily via CYP3A4 | In vitro and in vivo studies | [2][3] |
| Clinical Efficacy | Contributes to the antitumor activity of alflutinib | Clinical trials of alflutinib | [4][5] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, standard assays for EGFR inhibitors can be adapted. The following are representative protocols.
In Vitro Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding:
-
Culture EGFR-mutant NSCLC cell lines (e.g., H1975, PC-9) in appropriate media.
-
Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound trimesylate in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[9]
-
In Vitro EGFR Kinase Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on EGFR kinase activity.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[13]
-
Dilute recombinant human EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of diluted this compound or vehicle control.
-
Add 2 µL of the diluted EGFR enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[13]
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[13]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of alflutinib).[14]
-
Precipitate proteins by adding 300 µL of acetonitrile.[14]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of mobile phases (e.g., acetonitrile and ammonium acetate buffer with formic acid).[14]
-
Detect and quantify this compound and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode. The ion transitions for this compound are typically m/z 555.1 → 498.2.[14]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com.cn [promega.com.cn]
- 14. Simultaneous determination of alflutinib and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antineoplastic Profile of AST5902: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations. Both alflutinib and this compound contribute to the overall clinical efficacy.[3] This technical guide provides a comprehensive overview of the antineoplastic activity of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Targeting Mutant EGFR
This compound, like its parent compound alflutinib, is a potent and selective inhibitor of mutant forms of the epidermal growth factor receptor, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.
The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.
This compound exerts its antineoplastic effects by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Signaling Pathway of EGFR Inhibition by this compound
Quantitative Preclinical Data
While specific preclinical data for this compound is not extensively published as a separate entity, its antineoplastic activity is reported to be remarkable and similar to that of its parent compound, alflutinib.[2] The following table summarizes the in vitro activity of various third-generation EGFR TKIs against cell lines with different EGFR mutation statuses, which provides a relevant context for the expected potency of this compound.
| Cell Line | EGFR Mutation Status | Erlotinib IC₅₀ (nM) | Afatinib IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Rociletinib IC₅₀ (nM) |
| PC-9 | exon 19 deletion | 7 | 0.8 | 13 | 37 |
| H3255 | L858R | 12 | 0.3 | - | - |
| PC-9ER | exon 19 del / T790M | >10,000 | 165 | 13 | 37 |
| H1975 | L858R / T790M | >10,000 | 57 | 5 | 23 |
Data adapted from studies on various EGFR TKIs to illustrate typical potencies against relevant mutations.[4]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the antineoplastic activity of EGFR inhibitors like this compound.
In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Workflow for Cell Proliferation Assay
Detailed Steps:
-
Cell Culture: Cancer cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells per well) and allowed to adhere overnight.
-
Compound Preparation and Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions.
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Viability Assessment: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition and Analysis: After a further incubation of 1-4 hours, the absorbance of the formazan product is measured using a microplate reader. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
EGFR Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Workflow for EGFR Kinase Inhibition Assay
Detailed Steps:
-
Reagents: Recombinant human EGFR (wild-type or mutant forms), a suitable substrate (e.g., a synthetic peptide), ATP, and a reaction buffer are required.
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Serial dilutions of this compound are added to the wells.
-
Enzyme Reaction: The recombinant EGFR enzyme is added to the wells containing the test compound and allowed to pre-incubate. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the consumption of ATP (e.g., via a luminescence-based assay like ADP-Glo™), using a phosphospecific antibody to detect the phosphorylated substrate, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by non-linear regression analysis.
Conclusion
This compound, the active metabolite of alflutinib, is a potent antineoplastic agent that effectively targets mutant forms of EGFR, including the T790M resistance mutation. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. While detailed, publicly available preclinical data specifically for this compound is limited, its activity is known to be comparable to its parent compound, alflutinib. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - ProQuest [proquest.com]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AST5902 in Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients harboring activating EGFR mutations. However, the efficacy of first and second-generation TKIs is often limited by the emergence of acquired resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common culprit, accounting for approximately 50-60% of cases. The T790M "gatekeeper" mutation sterically hinders the binding of these earlier-generation inhibitors to the ATP-binding pocket of the EGFR kinase domain, rendering them ineffective.
This technical guide delves into the role of AST5902, the active metabolite of the third-generation EGFR TKI alflutinib (also known as furmonertinib or AST2818), in overcoming T790M-mediated resistance. Alflutinib is a potent, selective, and irreversible inhibitor of EGFR with both sensitizing and T790M resistance mutations.[1][2][3][4] Upon administration, alflutinib is metabolized to this compound, which exerts the primary therapeutic effect.[3][5][6][7] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical efficacy, and the experimental basis for the activity of this compound in T790M-positive NSCLC.
Mechanism of Action: Overcoming the T790M Hurdle
The T790M mutation involves the substitution of a threonine residue with a bulkier methionine at position 790 within the ATP-binding pocket of the EGFR kinase domain. This substitution leads to steric hindrance, preventing the effective binding of first and second-generation TKIs. Furthermore, the T790M mutation increases the affinity of the receptor for ATP, further diminishing the potency of ATP-competitive inhibitors.[6][8]
This compound, as a third-generation EGFR TKI, is designed to circumvent this resistance mechanism. It forms a covalent, irreversible bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase.[4][9] This covalent interaction allows this compound to effectively inhibit the kinase activity of the T790M mutant EGFR, even with its increased ATP affinity. By covalently binding to the receptor, this compound overcomes the steric hindrance imposed by the methionine residue and provides sustained inhibition of downstream signaling pathways.
The selectivity of this compound for mutant EGFR over wild-type (WT) EGFR is a key characteristic of third-generation inhibitors. This selectivity minimizes off-target effects, such as the dermatological and gastrointestinal toxicities commonly associated with earlier-generation TKIs that also inhibit wild-type EGFR.[4]
Below is a diagram illustrating the EGFR signaling pathway and the mechanism of T790M resistance, followed by how this compound overcomes this resistance.
Caption: EGFR signaling, T790M resistance, and this compound inhibition.
Quantitative Data Presentation
The clinical efficacy of alflutinib, and by extension its active metabolite this compound, has been demonstrated in several clinical trials involving patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of Alflutinib in T790M-Positive NSCLC (Dose-Escalation and -Expansion Studies) [1]
| Parameter | Result |
| Objective Response Rate (ORR) | 76.7% (89 of 116 patients) |
| ORR in patients with CNS metastases | 70.6% (12 of 17 patients) |
| Disease Control Rate (DCR) | Not explicitly stated in this study |
| Progression-Free Survival (PFS) | Not explicitly stated in this study |
Table 2: Efficacy of Alflutinib (80 mg once daily) in T790M-Positive NSCLC (Phase IIb Study) [10][11]
| Parameter | Result | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 73.6% | 67.3% - 79.3% |
| Disease Control Rate (DCR) at 6 weeks | 87.3% | 82.1% - 91.4% |
| Disease Control Rate (DCR) at 12 weeks | 82.3% | 76.6% - 87.1% |
| Median Progression-Free Survival (PFS) | 7.6 months | 7.0 months - Not Available |
Note: While specific preclinical IC50 values for this compound are not publicly available in comprehensive tables, it is stated that this compound has "remarkable antineoplastic activity similar to alflutinib".[3] Preclinical data for alflutinib (furmonertinib) has shown potent inhibition of EGFR with sensitizing and T790M mutations.
Experimental Protocols
The following sections detail the general methodologies used in the key experiments that form the basis of our understanding of this compound's activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against wild-type and mutant EGFR kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, Del19, L858R/T790M, Del19/T790M) are expressed and purified. A synthetic peptide substrate for the kinase is also prepared.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the EGFR enzyme, the peptide substrate, ATP, and a specific concentration of the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate by the EGFR kinase.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to the kinase activity.[12][13]
-
Fluorescence-based Assay (e.g., LanthaScreen™): Using a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.[10]
-
-
Data Analysis: The kinase activity at each compound concentration is measured and plotted against the logarithm of the compound concentration. The IC50 value is then calculated using a non-linear regression analysis.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell Proliferation Assay
Objective: To determine the effect of a test compound (e.g., this compound) on the proliferation of cancer cell lines harboring different EGFR mutations.
Methodology:
-
Cell Culture: NSCLC cell lines with known EGFR mutations (e.g., PC-9 for Del19, H1975 for L858R/T790M) and wild-type EGFR are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound. Control wells receive the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (typically 72 hours) to allow for cell proliferation.
-
Viability Assessment: The number of viable cells in each well is determined using a cell viability assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved formazan is proportional to the number of viable cells.[14][15]
-
ATP-based Assay (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: The cell viability at each compound concentration is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a cell proliferation assay.
Conclusion
This compound, the active metabolite of alflutinib, represents a significant advancement in the treatment of NSCLC patients who have developed resistance to first and second-generation EGFR TKIs due to the T790M mutation. Its mechanism of action, involving the irreversible covalent binding to the C797 residue in the EGFR kinase domain, allows it to effectively overcome the steric hindrance and increased ATP affinity conferred by the T790M mutation. The strong clinical efficacy of alflutinib in T790M-positive NSCLC, as demonstrated by high objective response rates, provides compelling evidence for the potent and targeted activity of this compound. Further preclinical characterization of this compound will continue to enhance our understanding of its therapeutic potential and guide the development of next-generation inhibitors to combat emerging resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. promega.com.cn [promega.com.cn]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Metabolic Conversion of Alflutinib to AST5902: A Cytochrome P450 3A4-Mediated Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, to its active metabolite, AST5902. The primary focus of this document is the critical role of the cytochrome P450 3A4 (CYP3A4) enzyme in this biotransformation. This guide synthesizes key findings from in vitro and in vivo studies, presenting detailed experimental protocols, quantitative data, and visual representations of the metabolic and experimental processes.
Core Metabolism and Clinical Significance
Alflutinib is a potent inhibitor of EGFR-sensitive and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Its clinical efficacy is attributed to both the parent drug and its major active metabolite, this compound.[1][3] The conversion of Alflutinib to this compound, an N-desmethyl metabolite, is predominantly catalyzed by the CYP3A4 enzyme.[1][4][5][6][7][8][9] This metabolic pathway is of significant interest in drug development due to Alflutinib's notable characteristic as a potent inducer of CYP3A4, comparable in potency to the classic inducer rifampin.[1][4][6][7][10][11] This self-induction of its own metabolism leads to nonlinear pharmacokinetics and potential drug-drug interactions.[1][7][8] The metabolite this compound also exhibits CYP3A4 induction potential, albeit weaker than the parent compound.[1][8]
Quantitative Analysis of Alflutinib Metabolism and CYP3A4 Induction
The following tables summarize key quantitative data from various studies, providing insights into the enzyme kinetics and induction potential of Alflutinib and this compound.
Table 1: In Vitro CYP3A4 Induction by Alflutinib and this compound
| Compound | Parameter | Value | Cell System | Reference |
| Alflutinib | EC50 of CYP3A4 mRNA induction | 0.25 µM | Human Hepatocytes | [1] |
| Alflutinib | Emax of CYP3A4 induction (fold-induction) | 9.24, 11.2, 10.4 | Three lots of Human Hepatocytes | [1] |
| Rifampin (10 µM) | Fold-induction of CYP3A4 | 7.22, 19.4, 9.46 | Three lots of Human Hepatocytes | [1] |
| This compound | CYP3A4 Induction Potential | Weaker than Alflutinib | Human Hepatocytes | [1] |
Table 2: Pharmacokinetic Drug-Drug Interactions with CYP3A4 Modulators
| Co-administered Drug (CYP3A4 Modulator) | Effect on Alflutinib | Effect on this compound | Study Population | Reference |
| Itraconazole (Strong Inhibitor) | Increased Cmax and AUC | Decreased Cmax and AUC | Healthy Volunteers | [8] |
| Rifampicin (Strong Inducer) | 86% decrease in AUC0-∞, 60% decrease in Cmax | 17% decrease in AUC0-∞, 1.09-fold increase in Cmax | Healthy Volunteers | [9][12] |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the metabolism of Alflutinib.
In Vitro Metabolism using Human Liver Microsomes (HLMs) and Recombinant CYP Isozymes
Objective: To identify the specific cytochrome P450 isozymes involved in the metabolism of Alflutinib.
Methodology:
-
Incubation: 3 µM of Alflutinib was incubated with human liver microsomes (HLMs) or with a panel of recombinant human CYP isoenzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5) at a concentration of 25 pmol P450/mL.[1]
-
Reaction Initiation: The metabolic reactions were initiated by the addition of 1 mM NADPH.[1]
-
Incubation Conditions: The mixture was incubated at 37°C for 60 minutes.[1]
-
Reaction Termination: The reaction was stopped by adding an equal volume of ice-cold acetonitrile.[1]
-
Analysis: The samples were analyzed using UPLC-UV/Q-TOF MS to identify and quantify the metabolites formed. All reactions were performed in duplicate.[1]
CYP3A4 Enzyme Induction in Human Hepatocytes
Objective: To evaluate the potential of Alflutinib and this compound to induce the expression of CYP3A4.
Methodology:
-
Cell Seeding: Cryopreserved human hepatocytes were seeded into collagen-coated 24-well plates at a density of 7 x 105 cells/mL and incubated for 24 hours.[1]
-
Treatment: The hepatocytes were treated daily for three consecutive days with either Alflutinib or this compound at various concentrations (0.003 to 5 µM), the positive control rifampin (10 µM), or 0.1% DMSO as a vehicle control.[1]
-
RNA Extraction: After the treatment period, total RNA was extracted from the cells using TRIzol reagent according to the manufacturer's protocol.[1]
-
Gene Expression Analysis: The expression levels of CYP3A4 mRNA were quantified to determine the induction potential.[1]
Visualizing the Metabolic and Experimental Pathways
The following diagrams, created using the DOT language, illustrate the core metabolic pathway and the experimental workflows.
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - ProQuest [proquest.com]
- 10. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AST5902 on Downstream EGFR Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib and AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. Preclinical and clinical studies have demonstrated that this compound exhibits antineoplastic activity comparable to its parent compound, Alflutinib. At steady state, the plasma exposure of this compound is similar to that of Alflutinib, highlighting its significant contribution to the overall therapeutic effect. This technical guide provides a comprehensive overview of the known effects of this compound on downstream EGFR signaling pathways, based on available preclinical and clinical data.
While direct quantitative data on the isolated effects of this compound on downstream signaling pathways are limited in publicly available literature, its mechanism of action is intrinsically linked to that of Alflutinib. As an irreversible inhibitor of mutant EGFR, Alflutinib, and by extension this compound, effectively blocks the aberrant signaling cascades that drive tumor growth and survival.
EGFR Signaling and the Role of Third-Generation TKIs
The EGFR signaling network is a complex cascade of intracellular events initiated by the binding of ligands such as epidermal growth factor (EGF) to the EGFR. This leads to receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, mutations in the EGFR gene lead to constitutive activation of these downstream pathways, promoting uncontrolled cell growth.
Third-generation EGFR TKIs, like Alflutinib and its active metabolite this compound, are designed to selectively and irreversibly inhibit mutant forms of EGFR, including the T790M "gatekeeper" mutation that confers resistance to earlier generation TKIs, while sparing wild-type EGFR. This selective inhibition is crucial for minimizing off-target effects and improving the therapeutic window.
Quantitative Data Summary
Direct quantitative data on the inhibitory effects of this compound on downstream EGFR signaling components are not extensively available in the public domain. The majority of published preclinical data focuses on the parent drug, Alflutinib (Furmonertinib). Given that this compound is the major active metabolite with comparable activity, the data for Alflutinib can be considered indicative of the effects of this compound.
Table 1: Preclinical Inhibitory Activity of Alflutinib (Furmonertinib) against EGFR Mutations
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Alflutinib | EGFR del19 | Cellular Proliferation | 3.3 - 4.1 | [1] |
| Alflutinib | EGFR L858R | Cellular Proliferation | 3.3 - 4.1 | [1] |
| Alflutinib | EGFR L858R/T790M | Cellular Proliferation | 3.3 - 4.1 | [1] |
| Alflutinib | Wild-Type EGFR | Cellular Proliferation | 596.6 | [1] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to assess the effect of inhibitors like this compound on EGFR signaling pathways.
Cell Culture and Treatment
-
Cell Lines: Human NSCLC cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, HCC827 for del19) and a wild-type EGFR cell line (e.g., A549) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Serum Starvation: To reduce basal levels of EGFR phosphorylation, cells are serum-starved for 12-24 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound for specified durations (e.g., 2, 6, 24 hours).
-
Ligand Stimulation: In some experiments, cells are stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) after inhibitor treatment to induce EGFR phosphorylation.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Sample Preparation: Lysates are mixed with Laemmli sample buffer and boiled for 5-10 minutes.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and ERK.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Signaling Pathway and Experimental Workflow Visualizations
Conclusion
This compound, as the primary active metabolite of the third-generation EGFR TKI Alflutinib, plays a crucial role in the therapeutic efficacy of the parent drug. By irreversibly inhibiting mutant EGFR, this compound effectively blocks the downstream RAS/RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways, which are critical for the proliferation and survival of NSCLC cells. While direct quantitative data specifically for this compound's impact on these pathways are limited, the extensive preclinical and clinical data for Alflutinib provide strong evidence for its potent and selective inhibitory activity. Further research focusing specifically on the molecular interactions and inhibitory profile of this compound will provide a more granular understanding of its contribution to the clinical success of Alflutinib. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the effects of this compound and other novel EGFR inhibitors.
References
Initial Studies on the Efficacy of AST5902 in Non-Small Cell Lung Cancer: A Technical Overview
Disclaimer: Direct public-domain studies focusing exclusively on the efficacy of AST5902 are limited. This document synthesizes available data on its parent compound, alflutinib (furmonertinib, AST2818), as a proxy for the activity of this compound. This compound is the principal and active metabolite of alflutinib, and pharmacokinetic studies have shown that exposures to both are comparable at a steady state, with this compound exhibiting similar anti-neoplastic properties.[1]
Introduction
This compound is the primary active metabolite of alflutinib (furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which are key drivers in a subset of non-small cell lung cancer (NSCLC).[2] The mechanism of action involves the irreversible binding to the ATP-binding site of mutant EGFR, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[3] This technical guide provides a summary of the initial preclinical and clinical findings related to the efficacy of alflutinib and, by extension, its active metabolite this compound, in lung cancer.
Preclinical Efficacy
The preclinical activity of alflutinib/furmonertinib has been evaluated in cellular assays to determine its potency against various EGFR mutations.
In Vitro Activity
The inhibitory activity of furmonertinib was assessed in Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival and can be genetically modified to express specific oncogenic kinases. Ectopic expression of mutant EGFR makes these cells IL-3 independent, and their survival becomes dependent on the activity of the expressed mutant EGFR. The half-maximal inhibitory concentration (IC50) of furmonertinib was determined for several uncommon EGFR mutations.
Table 1: In Vitro Inhibitory Activity of Furmonertinib in Ba/F3 Cells
| EGFR Mutation | Ba/F3 Cellular IC50 (nM) |
| G719S | 12.4 |
| S768I | 21.6 |
| L861Q | 3.8 |
| (Data sourced from Musib et al., 2022, as cited in Frontiers in Oncology, 2024)[2][4] |
These results indicate that furmonertinib is a potent inhibitor of these uncommon EGFR mutations in a cellular context.
Clinical Efficacy
Clinical trials have been conducted to evaluate the efficacy and safety of alflutinib (furmonertinib) in patients with advanced NSCLC harboring EGFR mutations.
Phase I/II Dose-Escalation and Expansion Studies
A dose-escalation and expansion study of alflutinib was conducted in patients with advanced NSCLC with a confirmed EGFR T790M mutation who had progressed on prior EGFR TKI therapy.[2]
Table 2: Clinical Efficacy of Alflutinib in EGFR T790M-Positive NSCLC
| Efficacy Endpoint | Result (Dose-Expansion Cohort, 40-240 mg) |
| Overall Objective Response Rate (ORR) | 76.7% (89 of 116 patients) |
| ORR in Patients with CNS Metastases | 70.6% (12 of 17 patients) |
| (Data sourced from a study published in the Journal of Thoracic Oncology, 2020)[2] |
Phase III FURLONG Study
The FURLONG study was a Phase III trial comparing furmonertinib to the first-generation EGFR TKI gefitinib as a first-line treatment for patients with locally advanced or metastatic EGFR-mutant NSCLC.
Table 3: Efficacy of Furmonertinib in the First-Line Treatment of EGFR-Mutant NSCLC (FURLONG Study)
| Efficacy Endpoint | Furmonertinib Arm | Gefitinib Arm | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 20.8 months | 11.1 months | 0.44 (0.34–0.58) |
| Median PFS in Patients with CNS Metastases at Baseline | 20.8 months | 9.8 months | 0.40 (0.23–0.71) |
| (Data sourced from Shi et al., 2022, as cited in Frontiers in Oncology, 2024)[4] |
FAVOUR Study
The FAVOUR study investigated the efficacy of furmonertinib in patients with advanced NSCLC harboring EGFR exon 20 insertion (ex20ins) mutations.
Table 4: Efficacy of Furmonertinib in Treatment-Naïve EGFR ex20ins-Mutant NSCLC (FAVOUR Study)
| Efficacy Endpoint | Result (240 mg daily dose) |
| Confirmed Objective Response Rate (ORR) by BICR | 78.6% (in 28 patients) |
| Preliminary Median Duration of Response (DoR) | 15.2 months |
| (Data sourced from Han et al., WCLC 2023, as cited in AACR Journals, 2024)[5] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are representative protocols based on standard methodologies for the types of experiments conducted.
Ba/F3 Cellular Proliferation Assay (Assumed Protocol)
-
Cell Culture and Transfection: Murine Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of murine IL-3. For transfection, Ba/F3 cells are electroporated with plasmids encoding human EGFR with specific mutations (e.g., G719S, S768I, L861Q) or wild-type EGFR. Stable cell lines are established by selecting and expanding cells that demonstrate IL-3 independent growth.
-
Drug Treatment: Transfected Ba/F3 cells are seeded in 96-well plates in IL-3-free medium. The cells are then treated with serial dilutions of furmonertinib or vehicle control (e.g., DMSO).
-
Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Study (General Protocol)
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human NSCLC cell lines with defined EGFR mutations or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomized into treatment and control groups.
-
Drug Administration: Alflutinib is administered orally to the treatment group at specified doses and schedules. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The study endpoints may include tumor growth inhibition, objective response rate, and survival.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibited by Alflutinib/AST5902
Alflutinib, and its active metabolite this compound, act by inhibiting the tyrosine kinase activity of mutant EGFR. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that promote tumor growth and survival.
Caption: EGFR Signaling Pathway Inhibition by Alflutinib/AST5902.
Conceptual Workflow for Preclinical Evaluation
The preclinical evaluation of a TKI like alflutinib/AST5902 typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: Conceptual Workflow for Preclinical Evaluation of Alflutinib/AST5902.
References
- 1. researchgate.net [researchgate.net]
- 2. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arrivent.com [arrivent.com]
The Precision Strike of AST5902: A Technical Guide to its Selectivity for Mutant over Wild-Type EGFR
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of AST5902, the active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), furmonertinib. Designed for researchers, scientists, and drug development professionals, this document consolidates preclinical data, delineates experimental methodologies, and visualizes key pathways to elucidate the mechanism underpinning this compound's preferential inhibition of mutant EGFR.
Executive Summary
This compound demonstrates a remarkable selectivity for activating and resistance mutations in the EGFR gene, a cornerstone of its clinical efficacy and favorable safety profile in the treatment of non-small cell lung cancer (NSCLC). As the primary active metabolite of furmonertinib, this compound exhibits potent inhibitory activity against EGFR variants harboring exon 19 deletions (Ex19del), the L858R substitution, and the T790M resistance mutation, while displaying significantly less activity against wild-type (WT) EGFR. This differential activity minimizes off-target effects, thereby reducing the incidence of dose-limiting toxicities commonly associated with less selective EGFR inhibitors. This guide will explore the quantitative measures of this selectivity, the experimental approaches used to determine it, and the signaling pathways it impacts.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) against various mutant forms of EGFR and wild-type EGFR. The following tables summarize the available preclinical data from cell-based assays, demonstrating the potent and selective activity of this compound.
Table 1: In Vitro Cellular IC50 Values of this compound and Furmonertinib against EGFR Mutations [1][2]
| EGFR Status | Cell Line/Platform | IC50 (nM) - this compound | IC50 (nM) - Furmonertinib |
| Wild-Type | A431 | 273.1 | 162.6 |
| Exon 19 Deletion | PC-9 | 6.1 | 3.3 |
| G719S | Ba/F3 | - | 12.4 |
| S768I | Ba/F3 | - | 21.6 |
| L861Q | Ba/F3 | - | 3.8 |
Data for G719S, S768I, and L861Q mutations are for the parent compound, furmonertinib, as this compound data was not specified in the cited source. The activity of this compound is noted to be similar to furmonertinib.[1]
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic effect of a compound on cancer cells harboring specific EGFR mutations versus those with wild-type EGFR.
Objective: To measure the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines with defined EGFR genotypes (e.g., PC-9 for Exon 19 deletion, A431 for wild-type EGFR) and Ba/F3 engineered cell lines expressing specific EGFR mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell number.
-
Data Analysis: The absorbance or luminescence readings are converted to percentage of cell viability relative to the vehicle control. The IC50 values are then calculated by fitting the data to a dose-response curve.
Kinase Inhibition Assays
Biochemical kinase assays directly measure the ability of an inhibitor to block the enzymatic activity of the EGFR kinase domain.
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of purified EGFR (wild-type and mutant forms) by 50% (IC50).
Methodology:
-
Reagents: Purified recombinant EGFR kinase domains (wild-type and various mutants), a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Assay Principle: A common method is the mobility shift assay. In this format, a small fluorescently labeled peptide substrate is phosphorylated by the EGFR kinase. The phosphorylated and non-phosphorylated peptides are then separated by electrophoresis based on their charge difference, allowing for quantification of kinase activity.
-
Procedure:
-
The EGFR kinase is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is stopped, and the products are analyzed to determine the extent of substrate phosphorylation.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the resulting dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action and the experimental process for determining its selectivity, the following diagrams are provided.
Caption: EGFR signaling pathway and the selective inhibition by this compound.
Caption: Experimental workflow for determining this compound selectivity.
Conclusion
The preclinical data for this compound, the active metabolite of furmonertinib, compellingly demonstrates its high degree of selectivity for clinically relevant EGFR mutations over wild-type EGFR. This selectivity, established through rigorous in vitro kinase and cell-based assays, is a key molecular feature that contributes to its potent anti-tumor activity and favorable therapeutic window. The methodologies and data presented in this guide provide a comprehensive technical overview for professionals in the field of oncology drug development, underscoring the rational design and precision targeting capabilities of this third-generation EGFR inhibitor.
References
Preclinical Data Summary of AST5902: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] As an irreversible, mutant-selective EGFR inhibitor, Alflutinib and its active metabolite this compound are designed to target both activating EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[2][3] Preclinical data indicates that this compound exhibits remarkable antineoplastic activity, comparable to its parent compound, Alflutinib.[2] This guide provides a comprehensive summary of the available preclinical data for Alflutinib and, by extension, its active metabolite this compound, focusing on in vitro activity, in vivo efficacy, and the methodologies employed in these studies.
In Vitro Activity
The in vitro potency of Alflutinib has been evaluated against various EGFR mutations, demonstrating significant inhibitory activity against clinically relevant mutations while sparing wild-type (WT) EGFR to a greater extent than earlier generation TKIs.
Table 1: In Vitro Inhibitory Activity of Alflutinib Against EGFR Mutations
| EGFR Mutation | Cell Line/Assay Platform | IC50 (nM) | Reference |
| G719S | Ba/F3 | 12.4 | [4] |
| S768I | Ba/F3 | 21.6 | [4] |
| L861Q | Ba/F3 | 3.8 | [4] |
| Exon 20 Insertion (p.H773_V774insNPH) | Ba/F3 | 11-20 (median range) | [5] |
| Exon 20 Insertion (p.V769_D770insASV) | Ba/F3 | 11-20 (median range) | [5] |
| Exon 20 Insertion (p.D770_N771insSVD) | Ba/F3 | 11-20 (median range) | [5] |
| Exon 20 Insertion (p.D770_N771NPG) | Ba/F3 | 11-20 (median range) | [5] |
Note: Specific IC50 values for this compound are not publicly available; however, it is reported to have similar antitumor activity to Alflutinib.[1][2]
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the potent antitumor activity of Alflutinib in non-small cell lung cancer (NSCLC) models harboring EGFR mutations.
Table 2: In Vivo Antitumor Efficacy of Alflutinib in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation(s) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Patient-Derived Xenograft (LU1868) | L858R / T790M | Nude Mice | 10 mg/kg and 30 mg/kg | Potent antitumor activity reported (quantitative TGI not specified) | [2] |
| EGFR 20ins Models | Exon 20 Insertions | Not Specified | High-dose Furmonertinib (160mg qd) | Encouraging anti-tumor activity observed | [6] |
Note: Specific in vivo efficacy data for this compound is not publicly available; however, it is reported to have similar antitumor activity to Alflutinib.[1][2]
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Ba/F3 Cell-Based)
This assay is commonly used to determine the potency of EGFR inhibitors against specific EGFR mutations.
-
Cell Line Engineering: Murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is engineered to express various human EGFR mutations. In the presence of EGF, these cells can proliferate independently of IL-3.
-
Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media supplemented with EGF.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., Alflutinib).
-
Viability Assessment: After a set incubation period (typically 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
IC50 Determination: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized to evaluate the in vivo efficacy of anticancer agents.[7][8][9]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor tissue.[7]
-
Tumor Implantation: Human NSCLC cells or tumor fragments from a patient are implanted subcutaneously into the flank of the mice.[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.[8]
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The test compound (e.g., Alflutinib) is administered orally at various doses and schedules.[8]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Other endpoints may include tumor regression and survival.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro IC50 Determination
Caption: Workflow for in vitro determination of IC50 values.
General Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. allist.com.cn [allist.com.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-derived xenografts faithfully replicated clinical outcome in a phase II co-clinical trial of arsenic trioxide in relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Efficacy of AST5902 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR)[1]. Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of treatment for these patients[2][3][4]. AST5902 is the principal and active metabolite of Alflutinib, a third-generation EGFR inhibitor designed to be effective against both initial activating EGFR mutations and the common T790M resistance mutation[5][6][7][8]. Like its parent compound, this compound functions by competitively inhibiting the ATP binding site of the EGFR kinase domain, which blocks receptor autophosphorylation and suppresses downstream pro-survival signaling pathways, such as the PI3K-Akt and Ras-Raf-MEK-ERK cascades[9][10][11][12].
This document provides detailed protocols for evaluating the in vitro activity of this compound against NSCLC cell lines. The described assays are designed to assess its impact on cell viability, long-term clonogenic survival, and its mechanism of action via inhibition of EGFR signaling.
Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways that drive cell proliferation and survival. This compound blocks this initial phosphorylation step.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.
Data Presentation
Quantitative data from the cell viability assays should be summarized to determine the half-maximal inhibitory concentration (IC50). Results can be presented in a clear, tabular format for comparison across different cell lines.
Table 1: Example IC50 Values for this compound in NSCLC Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) of this compound | Assay Type |
|---|---|---|---|---|
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Example: 8.5 | MTT |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Example: 10.2 | MTT |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Example: 45.7 | MTS |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Example: >10,000 | MTT |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Use NSCLC cell lines with known EGFR mutation status (e.g., HCC827 for EGFR exon 19 deletion, NCI-H1975 for L858R/T790M mutations, and A549 or H1299 for EGFR wild-type).
-
Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂[13].
-
Subculture: Passage cells when they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase before starting experiments[13].
Protocol for Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability[12][14].
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM)[6][7].
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound[12].
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator[12].
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[12][15].
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible[14][15].
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[12].
-
Shake the plate gently for 10 minutes to ensure complete solubilization[12].
-
-
Data Acquisition:
Protocol for Western Blot Analysis of EGFR Signaling
Western blotting is used to detect changes in protein phosphorylation, confirming the inhibitory effect of this compound on EGFR and its downstream targets[9][16].
-
Cell Treatment and Lysis:
-
Seed 1-2 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation[9].
-
Treat cells with desired concentrations of this compound for 2-4 hours.
-
Stimulate the cells with 100 ng/mL of human EGF for 15-30 minutes to induce EGFR phosphorylation[9].
-
Wash cells twice with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors[10].
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris[10].
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature[10].
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended antibodies include:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST[10].
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[10].
-
Wash the membrane again three times with TBST[10].
-
-
Detection:
Protocol for Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate into a colony, indicating its cytostatic or cytotoxic potential[13].
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates[13].
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days[18].
-
-
Colony Staining and Quantification:
-
After the incubation period, when visible colonies (>50 cells) have formed in the control wells, aspirate the medium.
-
Fix the colonies with 1 mL of 100% methanol for 15 minutes[13].
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes[13].
-
Carefully wash the wells with tap water to remove excess stain and allow them to air dry[13].
-
Count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated to quantify the effect of the treatment.
-
References
- 1. Tyrosine Kinase Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Colony Formation Assay [bio-protocol.org]
- 19. Colony formation assay [bio-protocol.org]
Determining the Potency of AST5902: IC50 Measurement in H1975 and PC-9 Lung Cancer Cell Lines
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of AST5902 in the non-small cell lung cancer (NSCLC) cell lines H1975 and PC-9. This compound is the primary active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Understanding its potency against NSCLC cell lines with different EGFR mutation statuses is critical for preclinical assessment. The H1975 cell line harbors both the EGFR L858R activating mutation and the T790M resistance mutation, while the PC-9 cell line possesses an EGFR exon 19 deletion, rendering it sensitive to first-generation EGFR TKIs.[3][4][5][6] This protocol details the cell culture, treatment, and viability assay procedures necessary to generate a dose-response curve and calculate the IC50 value.
Introduction
Third-generation EGFR TKIs have emerged as a vital therapeutic strategy for NSCLC patients who have developed resistance to earlier-generation inhibitors, often due to the acquisition of the T790M mutation. Alflutinib and its active metabolite, this compound, are designed to selectively inhibit both the sensitizing EGFR mutations (like L858R and exon 19 deletions) and the T790M resistance mutation.[2]
Determining the IC50 value is a fundamental step in the preclinical evaluation of a compound's potency. This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, we will measure the inhibition of cell proliferation and viability in two well-characterized NSCLC cell lines:
-
PC-9: Highly sensitive to EGFR TKIs due to an exon 19 deletion.
-
H1975: Resistant to first-generation TKIs due to the presence of the T790M mutation in addition to the L858R activating mutation.[3][4]
By comparing the IC50 values of this compound in these two cell lines, researchers can quantify its efficacy against both TKI-sensitive and TKI-resistant forms of NSCLC.
Data Presentation
The following table summarizes the expected IC50 values for this compound in H1975 and PC-9 cells, based on typical results for third-generation EGFR inhibitors. The actual values must be determined experimentally.
| Cell Line | EGFR Mutation Status | Expected this compound IC50 (nM) |
| PC-9 | Exon 19 Deletion | 1 - 20 |
| H1975 | L858R & T790M | 5 - 50 |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
NCI-H1975 (ATCC® CRL-5908™)
-
PC-9 (Sigma-Aldrich® 90071810)
-
-
Base Media and Reagents:
-
RPMI-1640 Medium (Gibco, Cat. No. 61870036)[7]
-
Fetal Bovine Serum (FBS), Qualified (Gibco, Cat. No. A3160401)[7]
-
Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122)
-
TrypLE™ Express Enzyme (1X), no phenol red (Gibco, Cat. No. 12604013)[7]
-
DPBS, no calcium, no magnesium (Gibco, Cat. No. 14190144)
-
HEPES (1M) (Gibco, Cat. No. 15630080)[7]
-
Sodium Pyruvate (100 mM) (Gibco, Cat. No. 11360070)[7]
-
-
Test Compound:
-
This compound Trimesylate (MedChemExpress, Cat. No. HY-111568A)[1]
-
Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich, Cat. No. D2650)
-
-
Cell Viability Assay:
-
Labware:
-
96-well, flat-bottom, opaque-walled microplates (for luminescent assays) or clear-walled plates (for colorimetric assays)
-
Sterile cell culture flasks (T-75)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Cell Culture
-
Maintain H1975 and PC-9 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days to maintain them in the exponential growth phase.[7] Do not allow the cells to exceed 90% confluency.
Cell Viability and IC50 Determination Assay
-
Cell Seeding:
-
Harvest cells that are approximately 80-90% confluent using TrypLE™ Express.
-
Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
-
Dilute the cell suspension to a final concentration of 4 x 10⁴ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in a density of 4,000 cells per well.[10][11]
-
Include wells with medium only to serve as a background control.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of treatment concentrations (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treat each concentration in triplicate.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C and 5% CO2.[8]
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Data Analysis
-
Subtract the average background luminescence (from the medium-only wells) from all other measurements.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. 2.3. Cell viability assay [bio-protocol.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Determination of AST5902 Cytotoxicity using an MTT Assay
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of AST5902, the principal metabolite of the EGFR inhibitor Alflutinib, on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation.
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research who are investigating the pharmacological properties of this compound.
Experimental Principles
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The quantity of these formazan crystals, which are subsequently solubilized, is directly proportional to the number of living cells. The absorbance of the resulting colored solution can be measured using a spectrophotometer, providing a quantitative assessment of cell viability.[1]
EGFR Signaling Pathway
This compound is the primary metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. EGFR inhibitors block these downstream signals, leading to a reduction in cancer cell viability.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
This compound compound
-
Selected cancer cell line (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to create a single-cell suspension.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. A common starting range for a new EGFR inhibitor is 0.1 nM to 100 µM.[3]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).[3]
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Read the plate within one hour of adding the solubilization solution.
-
Experimental Workflow
Caption: Workflow for the MTT-based cell viability assay.
Data Presentation and Analysis
Suggested Concentration Range for this compound
Since no specific IC50 data for this compound is publicly available, a broad concentration range should be initially screened to determine its potency. Based on the activity of its parent compound, Alflutinib, and other EGFR inhibitors, a logarithmic dilution series is recommended.
| Concentration Point | Suggested Concentration (µM) | Notes |
| 1 | 100 | Highest concentration to establish a maximum inhibitory effect. |
| 2 | 10 | 10-fold dilution. |
| 3 | 1 | 10-fold dilution. |
| 4 | 0.1 | 10-fold dilution. |
| 5 | 0.01 | 10-fold dilution. |
| 6 | 0.001 | 10-fold dilution. |
| 7 | 0.0001 | 10-fold dilution. |
| 8 | Vehicle Control | Medium with DMSO. |
| 9 | Untreated Control | Medium only. |
This initial experiment will help to narrow down the effective concentration range for subsequent, more detailed IC50 determination.
Calculation of Cell Viability and IC50
-
Background Correction: Subtract the average absorbance of the blank wells (medium only) from the readings of all other wells.
-
Percentage of Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
IC50 Determination: Plot the percentage of viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[3]
References
AST5902 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It exerts antineoplastic activity and is crucial for the overall pharmacological effects in the treatment of non-small cell lung cancer, particularly in cases with activating EGFR mutations and the T790M resistance mutation.[2][3] This document provides detailed application notes and protocols for the solubilization and use of this compound in research settings, with a focus on its application in cell culture experiments.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical factor in the design and reproducibility of in vitro and in vivo experiments. The following table summarizes the known solubility of this compound trimesylate in Dimethyl Sulfoxide (DMSO) and provides guidance for its use in cell culture media.
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 50 mg/mL | 59.32 mM | Ultrasonic treatment may be required to achieve full dissolution.[1][4] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[1] |
| Cell Culture Media | Not directly soluble | Diluted from DMSO stock | The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cellular toxicity.[5][6][7] |
| In Vivo Formulations | ≥ 2.5 mg/mL | 2.97 mM | Co-solvent formulations containing DMSO are used for in vivo applications.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound trimesylate in DMSO.
Materials:
-
This compound trimesylate powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aseptically weigh the desired amount of this compound trimesylate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a water bath sonicator and sonicate until the solution is clear.[1] Intermittent heating may also aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][5]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into cell culture medium for use in cellular assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (specific to the cell line being used)
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is not cytotoxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it as low as possible (e.g., ≤0.1%).[8] A DMSO-only control should be included in all experiments to account for any solvent effects.[6]
-
To avoid precipitation of the compound, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing.[7][9]
-
Use the freshly prepared working solution immediately for treating cells.
Visualization of Key Processes
Experimental Workflow for Cell-Based Assays
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
This compound Signaling Pathway: EGFR Inhibition
This compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon binding of a ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote cell proliferation, survival, and metastasis. This compound blocks this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate | Others 16 | 2412155-75-8 | Invivochem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
Application Notes and Protocols for AST5902 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of AST5902 trimesylate for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.
Compound Information
This compound is the principal active metabolite of Alflutinib (AST2818) and functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It is supplied as this compound trimesylate.
| Property | Value | Reference |
| Chemical Name | N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide; tris(methanesulfonic acid) | [1] |
| Molecular Formula | C30H41F3N8O11S3 | [1][2] |
| Molecular Weight | 842.88 g/mol | [1][2][5] |
| CAS Number | 2929417-90-1 | [1] |
| Appearance | Yellow to orange solid | [2] |
Solubility Data
The solubility of this compound trimesylate is a critical factor in the preparation of stock solutions. It is important to use high-quality, anhydrous solvents to achieve the desired concentrations.
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 50 mg/mL (59.32 mM) | Use of fresh, anhydrous DMSO is recommended. Sonication may be required for complete dissolution. Hygroscopic DMSO can significantly reduce solubility. | [1][2][3][5] |
| Water | 100 mg/mL | - | [5] |
| Ethanol | Insoluble | - | [5] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol details the preparation of a 50 mM stock solution of this compound in DMSO, suitable for further dilution in cell culture media for various in vitro assays.
Materials:
-
This compound trimesylate powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L × 0.001 L × 842.88 g/mol × 1000 mg/g = 42.14 mg
-
-
-
Dissolution:
-
Storage:
Protocol 2: Preparation of Formulation for In Vivo Oral Administration
This protocol provides two options for preparing a formulation of this compound suitable for oral gavage in animal models. These formulations aim to enhance the bioavailability of the compound.
Materials:
-
This compound trimesylate powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
20% SBE-β-CD in Saline
-
Sterile tubes
-
Vortex mixer
Formulation A: DMSO/PEG300/Tween-80/Saline [2]
This formulation results in a clear solution with a solubility of at least 2.5 mg/mL (2.97 mM).[2]
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO.
-
To prepare 1 mL of the final formulation:
Formulation B: DMSO/SBE-β-CD in Saline [2]
This formulation also yields a clear solution with a solubility of at least 2.5 mg/mL (2.97 mM).[2]
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO.
-
To prepare 1 mL of the final formulation:
-
Add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of 20% SBE-β-CD in saline.[2]
-
Mix thoroughly until a clear solution is obtained.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation, survival, and differentiation. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately promote tumor growth and survival. This compound blocks the kinase activity of EGFR, thereby inhibiting these downstream signals.
Caption: EGFR signaling pathway and inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions for experimental use.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols: AST5902 Xenograft Mouse Model for Lung Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib and its metabolite this compound are designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of new anti-cancer agents like this compound. This document provides a comprehensive overview of the application of this compound in lung cancer xenograft models, including detailed experimental protocols and representative data.
Mechanism of Action
This compound, as an active metabolite of a third-generation EGFR inhibitor, targets the ATP-binding site of the EGFR kinase domain. Its mechanism involves the formation of a covalent bond with a cysteine residue (C797) in the active site of the EGFR protein. This irreversible binding effectively blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis, such as the PI3K/AKT and MAPK pathways. A key advantage of third-generation inhibitors is their high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to lead to a more favorable therapeutic window with reduced toxicity.
EGFR Signaling Pathway Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Preclinical Data in Xenograft Models
While extensive peer-reviewed publications detailing the preclinical xenograft studies of this compound are limited, conference presentations and clinical trial documents have provided insights into its in vivo activity. The data is often presented for the parent drug, Alflutinib (Furmonertinib), from which this compound is generated in vivo.
In Vivo Efficacy of Alflutinib and this compound
| Model Type | Cancer Cell Line/PDX | EGFR Mutation Status | Compound | Dose (mg/kg, QD) | Tumor Growth Inhibition | Source |
| Subcutaneous Xenograft | PC-9 | Exon 19 Deletion | Alflutinib (AST2818) | 10 | Complete Tumor Regression | Musib et al., 2022 |
| Subcutaneous Xenograft | Not Specified | Not Specified | This compound | 3 | Dose-dependent | Musib et al., 2022 |
| Subcutaneous Xenograft | Not Specified | Not Specified | This compound | 10 | Dose-dependent | Musib et al., 2022 |
| Subcutaneous Xenograft | Not Specified | Not Specified | This compound | 30 | Dose-dependent | Musib et al., 2022 |
| Patient-Derived Xenograft (PDX) | Not Specified | Exon 20 Insertion | Furmonertinib | Clinically Relevant Doses | Tumor Growth Inhibition | Nilsson et al., 2024 |
Experimental Protocols
The following are detailed protocols for establishing and utilizing a lung cancer xenograft mouse model to evaluate the efficacy of this compound. These protocols are based on standard methodologies for this type of research.
Experimental Workflow
Caption: Workflow for an this compound lung cancer xenograft study.
Protocol 1: Subcutaneous Xenograft Model Establishment
1. Cell Line Selection and Culture:
- Select appropriate human NSCLC cell lines based on EGFR mutation status. For T790M-positive models, NCI-H1975 (L858R/T790M) is a common choice. For sensitizing mutations, PC-9 (Exon 19 deletion) or HCC827 (Exon 19 deletion) can be used.
- Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
- Use 6-8 week old female athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-SCID).
- Acclimatize the animals for at least one week before the experiment.
3. Cell Implantation:
- Harvest cells during the logarithmic growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
- Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
Protocol 2: this compound Administration and Efficacy Evaluation
1. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
2. Drug Preparation and Administration:
- This compound can be formulated for oral administration. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.
- Administer this compound or the vehicle control daily via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
3. Efficacy Assessment:
- Continue to measure tumor volume and body weight every 2-3 days throughout the study.
- Monitor the general health of the animals daily.
- The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = [1 - (average tumor volume of treated group at end of study / average tumor volume of control group at end of study)] x 100.
- Euthanize the mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant morbidity.
Protocol 3: Ex Vivo Pharmacodynamic Analysis
1. Tissue Collection:
- At the end of the study, euthanize the mice and excise the tumors.
- Divide the tumor tissue for different analyses (e.g., snap-freeze in liquid nitrogen for western blotting, fix in 10% neutral buffered formalin for immunohistochemistry).
2. Western Blotting:
- Homogenize the frozen tumor tissue and extract proteins.
- Perform western blotting to assess the levels of key proteins in the EGFR signaling pathway, such as phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. This will confirm the on-target activity of this compound.
3. Immunohistochemistry (IHC):
- Embed the formalin-fixed tissue in paraffin and section it.
- Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of this compound treatment.
Conclusion
The this compound xenograft mouse model is an essential preclinical tool for the evaluation of this third-generation EGFR inhibitor in the context of NSCLC. The available data, although limited in the public domain, suggests that this compound and its parent compound, Alflutinib, exhibit significant anti-tumor activity in models harboring EGFR mutations, including the T790M resistance mutation. The protocols outlined in this document provide a framework for conducting robust in vivo studies to further characterize the efficacy and mechanism of action of this compound, thereby supporting its clinical development for the treatment of EGFR-mutated lung cancer.
References
Application Notes and Protocols for AST5902 in Preclinical Mouse Models
Introduction
AST5902 is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib and this compound are potent inhibitors of both EGFR-sensitizing mutations and the T790M resistance mutation, which are critical drivers in certain types of non-small cell lung cancer (NSCLC).[1][2][3][4] Preclinical studies have demonstrated the anti-tumor activity of Alflutinib and its metabolite this compound, making them significant compounds for cancer research.[1][5]
These application notes provide a detailed protocol for the in vivo evaluation of this compound in a murine xenograft model of human NSCLC. The protocol outlines animal model selection, preparation and administration of this compound, and methods for assessing treatment efficacy.
Data Presentation
Table 1: Formulation of this compound for Oral Administration in Mice
| Component | Protocol 1 (Aqueous Suspension) | Protocol 2 (Solubilized Formulation) |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Preparation | Add solvents sequentially to this compound trimesylate powder. Vortex or sonicate to dissolve. | Dissolve this compound trimesylate in DMSO first, then add the SBE-β-CD solution. |
| Storage | Prepare fresh daily. If necessary, store at -20°C for up to one month.[1] | Prepare fresh daily. If necessary, store at -20°C for up to one month.[1] |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
Table 2: Example Dosing and Monitoring Schedule for a 28-day Efficacy Study
| Parameter | Details |
| Animal Model | Athymic Nude Mice (e.g., BALB/c nude) or NOD/SCID mice |
| Tumor Model | Subcutaneous xenograft of human NSCLC cells with EGFR T790M mutation (e.g., NCI-H1975) |
| Treatment Groups | 1. Vehicle Control (p.o., daily) 2. This compound (e.g., 25 mg/kg, p.o., daily) 3. This compound (e.g., 50 mg/kg, p.o., daily) 4. Positive Control (e.g., Osimertinib, 25 mg/kg, p.o., daily) |
| Dosing Route | Oral gavage (p.o.) |
| Dosing Frequency | Once daily |
| Dosing Volume | 100 µL (or 5-10 mL/kg) |
| Treatment Duration | 28 days |
| Tumor Volume Measurement | Every 3-4 days |
| Body Weight Measurement | Every 3-4 days |
| Endpoint | Tumor volume, body weight, and overall survival |
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of a 5 mg/mL stock solution of this compound for oral administration.
Materials:
-
This compound trimesylate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound trimesylate powder.
-
For Protocol 1 (Aqueous Suspension): a. In a sterile tube, add 10% of the final volume as DMSO and dissolve the this compound powder. b. Add 40% PEG300 and vortex thoroughly. c. Add 5% Tween-80 and vortex until the solution is clear. d. Add 45% sterile saline to reach the final desired concentration and vortex.[1]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Prepare the formulation fresh each day before administration.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines the procedure for a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of this compound.
Materials:
-
6-8 week old female athymic nude mice
-
Human NSCLC cell line (e.g., NCI-H1975)
-
Matrigel (optional)
-
Sterile PBS
-
Trypan blue
-
Hemocytometer
-
Syringes and needles (27G)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Preparation and Implantation: a. Culture the selected human cancer cell line under appropriate conditions. b. Harvest cells by trypsinization, wash with sterile PBS, and perform a cell count using a hemocytometer and trypan blue to ensure viability. c. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. d. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Group Randomization: a. Monitor tumor growth every 3-4 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Administration: a. Administer this compound or vehicle control daily via oral gavage according to the assigned treatment groups. b. Monitor the body weight of the mice every 3-4 days as an indicator of toxicity.
-
Efficacy Assessment: a. Measure tumor volume every 3-4 days for the duration of the study (e.g., 28 days). b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology). c. The primary efficacy endpoint is the inhibition of tumor growth.
Mandatory Visualization
Caption: Workflow for a murine xenograft study of this compound.
Caption: Simplified signaling pathway of EGFR and inhibition by this compound.
References
Application Notes and Protocols: Cell-Based Assays to Measure AST5902 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the active metabolite of Alflutinib (Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2][3]. Third-generation EGFR TKIs are designed to selectively inhibit EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR[2][3]. Measuring the target engagement of this compound in a cellular context is critical for understanding its mechanism of action, potency, and selectivity. This document provides detailed protocols for a suite of cell-based assays to quantify the interaction of this compound with its target, EGFR, and the functional consequences of this engagement.
The assays described herein are designed to provide a comprehensive profile of this compound activity, including direct target binding, inhibition of receptor phosphorylation, downstream signaling modulation, and impact on cell viability. These methods are essential for preclinical drug development and for elucidating the structure-activity relationship (SAR) of novel EGFR inhibitors.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades critical for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways[4]. This compound is expected to inhibit EGFR autophosphorylation, thereby blocking these downstream signals.
Data Presentation
The following tables summarize representative quantitative data for a third-generation EGFR inhibitor, which can be used as a benchmark for evaluating this compound. Note: Specific experimental data for this compound is not publicly available. The data presented is representative of a typical third-generation EGFR inhibitor.
Table 1: Direct Target Engagement of a Representative 3rd-Gen EGFR Inhibitor
| Assay Type | Cell Line | Target | Metric | Value (nM) |
| NanoBRET | HEK293 | EGFR (L858R/T790M) | IC50 | 5.5 |
| Cellular Thermal Shift Assay (CETSA) | NCI-H1975 | EGFR (L858R/T790M) | EC50 | 15.2 |
Table 2: Inhibition of EGFR Phosphorylation and Downstream Signaling by a Representative 3rd-Gen EGFR Inhibitor
| Assay Type | Cell Line | Target Measured | Metric | Value (nM) |
| Western Blot / ELISA | NCI-H1975 | p-EGFR (Y1068) | IC50 | 8.1 |
| Western Blot / ELISA | NCI-H1975 | p-AKT (S473) | IC50 | 12.5 |
| Western Blot / ELISA | NCI-H1975 | p-ERK1/2 (T202/Y204) | IC50 | 10.3 |
Table 3: Anti-proliferative Activity of a Representative 3rd-Gen EGFR Inhibitor
| Assay Type | Cell Line | EGFR Mutation Status | Metric | Value (nM) |
| Cell Viability (MTT/CTG) | NCI-H1975 | L858R/T790M | GI50 | 9.7 |
| Cell Viability (MTT/CTG) | HCC827 | del19 | GI50 | 6.2 |
| Cell Viability (MTT/CTG) | A549 | Wild-Type | GI50 | >1000 |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to EGFR in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
EGFR-NanoLuc® Fusion Vector (e.g., for EGFR L858R/T790M)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the EGFR-NanoLuc® fusion vector and a carrier DNA in Opti-MEM™ using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 18-24 hours.
-
Cell Seeding: Harvest the transfected cells and resuspend in DMEM with 10% FBS. Seed the cells into a white assay plate at an appropriate density (e.g., 2 x 10^4 cells/well for a 96-well plate) and allow them to adhere for 4-6 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM™. Add the NanoBRET™ tracer to the cells, followed by the addition of the this compound dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the BRET signal using a luminometer that can simultaneously quantify donor and acceptor emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures target engagement by assessing the thermal stabilization of EGFR upon this compound binding.
Materials:
-
NCI-H1975 cells (or other EGFR-mutant cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Reagents and equipment for Western blotting or ELISA
-
Primary antibody against total EGFR
Protocol:
-
Cell Culture and Treatment: Culture NCI-H1975 cells to ~80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples in a thermal cycler to a range of temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).
-
Cell Lysis and Fractionation: Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Detection: Collect the supernatant and determine the protein concentration. Analyze the levels of soluble EGFR in each sample by Western blotting or ELISA using an antibody against total EGFR.
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance (ELISA). For each treatment group (this compound and vehicle), plot the percentage of soluble EGFR relative to the non-heated control against the temperature. The shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target stabilization. An isothermal dose-response curve can be generated by heating all samples to a single, optimized temperature and varying the concentration of this compound to determine the EC50.
EGFR Phosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit the autophosphorylation of EGFR in response to EGF stimulation.
Materials:
-
A431 cells (high wild-type EGFR expression) or EGFR-mutant NSCLC cell lines (e.g., NCI-H1975)
-
Serum-free culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents and equipment for Western blotting
-
Primary antibodies against phospho-EGFR (e.g., Y1068), total EGFR, and a loading control (e.g., β-actin)
Protocol:
-
Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Once they reach ~80% confluency, serum-starve the cells for 18-24 hours in serum-free medium.
-
Compound Treatment: Treat the serum-starved cells with serial dilutions of this compound or vehicle for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with an appropriate concentration of EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-EGFR, total EGFR, and a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the p-EGFR signal to the total EGFR signal. Plot the normalized p-EGFR levels against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
NSCLC cell lines with different EGFR mutation statuses (e.g., NCI-H1975, HCC827, A549)
-
Complete culture medium
-
This compound
-
96-well clear or white-walled plates
-
MTT reagent and solubilization solution (e.g., DMSO) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 3,000-5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Convert the raw data to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Uncovering Genetic Mediators of AST5902 Response Using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and characterize genes that modulate the cellular response to AST5902, a potent EGFR inhibitor.
Introduction
This compound is the primary and active metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] Alflutinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to produce this compound.[2] As an EGFR inhibitor, this compound plays a crucial role in anti-neoplastic activity.[1] Understanding the genetic factors that influence sensitivity and resistance to this compound is paramount for optimizing its therapeutic efficacy and developing novel combination strategies.
CRISPR-Cas9 genome-wide screening is a powerful and unbiased method for identifying genes that, when knocked out, alter a cell's response to a specific treatment.[3][4][5] By systematically knocking out every gene in the genome, researchers can pinpoint genes that either sensitize cells to this compound or confer resistance.[6][7] This information is invaluable for elucidating the mechanism of action of this compound, identifying potential biomarkers for patient stratification, and discovering novel therapeutic targets to overcome drug resistance.[8]
This document outlines the experimental workflow and detailed protocols for conducting a CRISPR-Cas9 screen to identify genetic mediators of the this compound response.
Signaling Pathway of EGFR
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound, as an EGFR inhibitor, blocks these downstream signaling events.
Experimental Workflow
The overall workflow for a CRISPR-Cas9 screen to identify genes mediating the this compound response involves several key stages, from library preparation to data analysis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate the response to this compound.
Cell Line Selection and Culture
-
Select a cancer cell line known to be sensitive to EGFR inhibitors. A non-small cell lung cancer (NSCLC) cell line with an activating EGFR mutation would be a suitable model.
-
Ensure the chosen cell line stably expresses the Cas9 nuclease. If not, generate a Cas9-expressing cell line through lentiviral transduction followed by antibiotic selection.[9]
-
Culture the cells in the recommended medium and conditions.
sgRNA Library and Lentivirus Production
-
Utilize a genome-wide human sgRNA library, such as the GeCKO v2 or Brunello library, which contains multiple sgRNAs targeting each gene to ensure robust knockout.[10]
-
Amplify the sgRNA library plasmid pool according to the manufacturer's instructions.
-
Produce high-titer lentivirus by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
Lentiviral Transduction and Selection
-
Transduce the Cas9-expressing cancer cell line with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive only one sgRNA.[10]
-
Maintain a sufficient number of cells to ensure a high representation of the library (at least 100-500 cells per sgRNA).[11]
-
After transduction, select for cells that have been successfully transduced by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[10]
This compound Treatment
-
After antibiotic selection, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to cause significant but not complete cell death (e.g., IC50 concentration).
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment or depletion of cells with specific gene knockouts.[3]
Genomic DNA Extraction and sgRNA Sequencing
-
Harvest the cells from both the control and this compound-treated populations.
-
Extract genomic DNA from both cell populations using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA libraries to determine the relative abundance of each sgRNA in both populations.[12]
Data Analysis and Hit Identification
-
Analyze the sequencing data to determine the log-fold change (LFC) in the abundance of each sgRNA in the this compound-treated group compared to the control group.
-
Use statistical methods, such as MAGeCK or DESeq2, to identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity).
-
Genes with multiple significantly enriched or depleted sgRNAs are considered high-confidence hits.
Data Presentation
The results of the CRISPR screen can be summarized in tables to clearly present the identified genes that mediate the response to this compound. The following are illustrative examples of how the data could be presented.
Table 1: Top Candidate Genes Conferring Resistance to this compound (Illustrative Data)
| Gene Symbol | Average Log-Fold Change | p-value | Number of Enriched sgRNAs |
| GENE_A | 3.2 | 1.5e-8 | 4/4 |
| GENE_B | 2.8 | 3.2e-7 | 3/4 |
| GENE_C | 2.5 | 8.1e-7 | 4/5 |
| GENE_D | 2.1 | 5.4e-6 | 3/4 |
| GENE_E | 1.9 | 9.2e-6 | 2/4 |
Table 2: Top Candidate Genes Conferring Sensitivity to this compound (Illustrative Data)
| Gene Symbol | Average Log-Fold Change | p-value | Number of Depleted sgRNAs |
| GENE_X | -4.1 | 2.3e-9 | 5/5 |
| GENE_Y | -3.5 | 6.8e-8 | 4/4 |
| GENE_Z | -3.1 | 4.2e-7 | 3/4 |
| GENE_W | -2.7 | 7.9e-7 | 4/5 |
| GENE_V | -2.4 | 1.3e-6 | 3/4 |
Conclusion
The application of a genome-wide CRISPR-Cas9 screen is a powerful approach to systematically identify the genetic determinants of the cellular response to the EGFR inhibitor this compound. The protocols and workflow outlined in these application notes provide a robust framework for researchers to uncover novel mechanisms of drug sensitivity and resistance. The identification of such genetic mediators will not only enhance our understanding of this compound's mechanism of action but also pave the way for the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadinstitute.org [broadinstitute.org]
- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR/Cas9 screen [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. assaygenie.com [assaygenie.com]
Application Note: Analysis of Apoptosis Induction by AST5902 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] These inhibitors are designed to be selective for EGFR-sensitizing and T790M resistance mutations, which are common in non-small cell lung cancer (NSCLC).[1][2] A primary mechanism by which EGFR inhibitors exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[5][6]
This application note provides a detailed protocol for the analysis of apoptosis in cancer cell lines exposed to this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it presents representative data on apoptosis induction by third-generation EGFR TKIs and outlines the key signaling pathways involved.
Principle of Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation: Apoptosis Induction by Third-Generation EGFR TKIs
The following tables summarize quantitative data from studies analyzing apoptosis in NSCLC cell lines treated with third-generation EGFR inhibitors, which are expected to have a similar mechanism of action to this compound.
Table 1: Apoptosis in H1975 NSCLC Cells Treated with Almonertinib for 24 hours
| Almonertinib Concentration (µM) | Cell Line | % Apoptotic Cells (Early + Late) |
| 0 (Control) | H1975 | ~5% |
| 2 | H1975 | ~10% |
| 4 | H1975 | ~18% |
| 8 | H1975 | ~25% |
| 16 | H1975 | ~35% |
Data adapted from a study on Almonertinib, a third-generation EGFR-TKI, in H1975 (EGFR L858R/T790M mutant) NSCLC cells. The percentages are approximate values derived from graphical representations in the source material.[7]
Table 2: Apoptosis in A549 NSCLC Cells Treated with Almonertinib for 24 hours
| Almonertinib Concentration (µM) | Cell Line | % Apoptotic Cells (Early + Late) |
| 0 (Control) | A549 | ~3% |
| 2 | A549 | ~5% |
| 4 | A549 | ~8% |
| 8 | A549 | ~12% |
| 16 | A549 | ~18% |
Data adapted from a study on Almonertinib in A549 (EGFR wild-type) NSCLC cells. The percentages are approximate values derived from graphical representations in the source material.[7]
Table 3: Effect of Osimertinib on Apoptosis in Sensitive and Resistant H1975 Cells
| Cell Line | Treatment | % Apoptotic Cells |
| H1975 (Osimertinib-sensitive) | Osimertinib | 24.7 ± 0.78% |
| H1975/OR (Osimertinib-resistant) | Osimertinib | 13.63 ± 1.72% |
Data from a study comparing the apoptotic response to Osimertinib in sensitive versus resistant H1975 cells.[8]
Signaling Pathway of EGFR TKI-Induced Apoptosis
This compound, as an EGFR inhibitor, is expected to block the downstream signaling pathways that promote cell survival and proliferation. Inhibition of EGFR leads to the suppression of the PI3K/AKT and MEK/ERK pathways. This, in turn, modulates the expression of B-cell lymphoma 2 (Bcl-2) family proteins, leading to an increase in pro-apoptotic proteins (e.g., BIM) and a decrease in anti-apoptotic proteins (e.g., Mcl-1), ultimately culminating in the activation of caspases and the execution of apoptosis.[9]
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
Application Note: Establishing Stable Cell Lines Expressing EGFR Mutations for Preclinical Evaluation of AST5902
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a critical driver in many cancers, with specific mutations leading to constitutive kinase activity and tumor proliferation.[1] Targeted therapies, such as tyrosine kinase inhibitors (TKIs), have shown significant clinical efficacy.[2] This application note provides a comprehensive framework for establishing and validating stable mammalian cell lines expressing common oncogenic EGFR mutations (e.g., Exon 19 deletion, L858R, and the T790M resistance mutation). These cell lines serve as essential preclinical tools for evaluating the efficacy and mechanism of action of novel EGFR inhibitors like AST5902. We provide detailed protocols for lentiviral transduction, stable cell line selection, and subsequent functional assays, including cell viability and Western blot analysis, to characterize inhibitor performance.
Introduction
The EGFR signaling pathway, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] In non-small cell lung cancer (NSCLC) and other malignancies, mutations in the EGFR kinase domain lead to its uncontrolled activation, promoting tumorigenesis.[5] While first and second-generation TKIs are effective against sensitizing mutations (e.g., delE746-A750, L858R), acquired resistance, often through the T790M mutation, limits their long-term efficacy.[6]
The development of next-generation inhibitors requires robust preclinical models that accurately reflect the genetic landscape of EGFR-driven cancers.[7] this compound is a novel, potent EGFR inhibitor designed to target both primary sensitizing mutations and common resistance mechanisms. To facilitate the preclinical assessment of this compound, we outline the necessary protocols to generate and validate stable cell lines expressing wild-type (WT) and mutant EGFR. These models are indispensable for determining compound potency (IC50), confirming on-target activity, and elucidating the molecular response to inhibition.
Experimental Workflow
The overall workflow for generating and validating EGFR-mutant stable cell lines for this compound studies involves several key stages, from initial vector transduction to functional characterization and in vivo studies.
Caption: Overall experimental workflow for this compound evaluation.
EGFR Signaling Pathway
This compound is designed to inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and the activation of downstream pro-survival pathways.[3] Understanding this mechanism is key to interpreting experimental results.
Caption: Simplified EGFR signaling and point of this compound inhibition.
Detailed Experimental Protocols
Protocol 1: Generation of Stable EGFR-Mutant Cell Lines via Lentiviral Transduction
This protocol describes the use of replication-incompetent lentiviral particles to generate cell lines stably expressing different EGFR variants.[8][9]
Materials:
-
Host cell line (e.g., Ba/F3, NIH-3T3, or EGFR-knockout A549 cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Lentiviral particles for EGFR-WT, EGFR-del19, EGFR-L858R, and EGFR-L858R/T790M (containing a puromycin resistance marker)[8]
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
24-well and 6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed 50,000 host cells per well in a 24-well plate in 0.5 mL of complete medium. Ensure cells are 50-70% confluent at the time of transduction.[10]
-
Transduction:
-
Thaw lentiviral aliquots on ice.
-
To each well, add fresh medium containing Polybrene to a final concentration of 8 µg/mL.[10] Polybrene enhances transduction efficiency.
-
Add lentiviral particles to the cells at a Multiplicity of Infection (MOI) of 1-5. It is recommended to test a range of MOIs for new cell lines.
-
Gently swirl the plate and incubate at 37°C with 5% CO2.
-
-
Medium Change: After 24 hours, replace the virus-containing medium with 1 mL of fresh complete medium.[9]
-
Antibiotic Selection:
-
48-72 hours post-transduction, passage the cells into 6-well plates with complete medium containing puromycin. The appropriate concentration of puromycin must be predetermined by generating a kill curve for the host cell line.
-
Replace the selection medium every 2-3 days.
-
-
Expansion: After 1-2 weeks of selection, viable, resistant cells will form colonies. Expand these mixed populations for further analysis. For specific applications, single-cell cloning can be performed by limiting dilution or FACS.
-
Validation: Confirm the expression of the specific EGFR mutations via Sanger sequencing of genomic DNA and Western blot analysis for total EGFR protein.
Protocol 2: Cell Viability Assay to Determine this compound IC50
This protocol uses a standard tetrazolium-based assay (e.g., MTT or MTS) to measure the half-maximal inhibitory concentration (IC50) of this compound.[11][12]
Materials:
-
EGFR-WT and EGFR-mutant stable cell lines
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.[3]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
Viability Measurement:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, until color development is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log-transformed concentration of this compound.
-
Calculate the IC50 value using non-linear regression (log(inhibitor) vs. response -- variable slope).
-
Protocol 3: Western Blot for EGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.[4][13]
Materials:
-
EGFR-mutant stable cell lines
-
6-well tissue culture plates
-
This compound
-
Human Epidermal Growth Factor (EGF)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-EGFR (Y1068), anti-EGFR, anti-p-AKT (S473), anti-AKT, anti-p-ERK1/2 (T202/Y204), anti-ERK1/2, anti-Actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment:
-
Seed 500,000 cells per well in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if basal phosphorylation is high.[13]
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Stimulate cells with 50 ng/mL EGF for 15 minutes to induce robust EGFR phosphorylation.[11]
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification & SDS-PAGE:
-
Determine protein concentration using the BCA assay.
-
Normalize samples and prepare them by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[4]
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. A typical dilution is 1:1000.[13]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Capture the signal using a digital imager.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein signal to its total protein counterpart.
Expected Results & Data Presentation
The generated stable cell lines should exhibit differential sensitivity to this compound. The quantitative data from the cell viability and pathway inhibition assays can be summarized for clear comparison.
Table 1: Representative IC50 Values for this compound
| Cell Line | EGFR Status | Predicted IC50 (nM) of this compound |
| Ba/F3-WT | Wild-Type | > 5000 |
| Ba/F3-del19 | Exon 19 Deletion | 5 |
| Ba/F3-L858R | L858R Mutation | 8 |
| Ba/F3-L858R/T790M | Double Mutant | 50 |
Table 2: Summary of Western Blot Densitometry
| Treatment | Cell Line | p-EGFR / Total EGFR (Normalized) | p-AKT / Total AKT (Normalized) |
| Vehicle | Ba/F3-L858R | 1.00 | 1.00 |
| 10 nM this compound | Ba/F3-L858R | 0.45 | 0.52 |
| 100 nM this compound | Ba/F3-L858R | 0.05 | 0.11 |
| Vehicle | Ba/F3-L858R/T790M | 1.00 | 1.00 |
| 10 nM this compound | Ba/F3-L858R/T790M | 0.88 | 0.91 |
| 100 nM this compound | Ba/F3-L858R/T790M | 0.21 | 0.35 |
Conclusion
The protocols detailed in this application note provide a robust methodology for generating and characterizing stable cell lines with clinically relevant EGFR mutations. These cellular models are fundamental for the preclinical evaluation of novel EGFR inhibitors such as this compound. By employing these techniques, researchers can efficiently determine compound potency, confirm on-target pathway inhibition, and select promising candidates for further investigation in in vivo xenograft models.[14][15]
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. gentarget.com [gentarget.com]
- 10. origene.com [origene.com]
- 11. benchchem.com [benchchem.com]
- 12. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. HCC827 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AST5902 Precipitation in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing AST5902, an active metabolite of the EGFR inhibitor Alflutinib, encountering precipitation in aqueous buffers is a common yet challenging issue. This technical guide provides a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate solubility problems during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: Precipitation of this compound in aqueous buffers is primarily due to its low aqueous solubility. Like many protein kinase inhibitors, this compound is a lipophilic molecule, meaning it is more soluble in organic solvents than in water-based solutions. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. Several factors can contribute to this:
-
High Final Concentration: The desired final concentration of this compound in the aqueous buffer may exceed its solubility limit.
-
Low Co-solvent Percentage: The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer might be too low to keep this compound in solution.
-
pH of the Buffer: The solubility of many kinase inhibitors is pH-dependent. If the pH of your buffer is not optimal for this compound, its solubility will be reduced.
-
Buffer Composition: Certain salts or other components in your buffer could potentially interact with this compound and decrease its solubility.
-
Temperature: A decrease in temperature during your experiment can lower the solubility of the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been reported to dissolve this compound at concentrations of up to 50 mg/mL. Always use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability and solubility of the stock solution.
Q3: How can I prevent this compound from precipitating when I dilute it into my aqueous buffer?
A3: Several strategies can be employed to prevent precipitation upon dilution:
-
Optimize the Final Concentration: Determine the lowest effective concentration of this compound for your experiment to avoid exceeding its solubility limit in the final aqueous buffer.
-
Control the Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to minimize its effect on your experimental system (typically below 0.5%), a certain amount is necessary to maintain solubility. You may need to test a range of final DMSO concentrations to find the optimal balance.
-
pH Adjustment: Although the specific pKa of this compound is not publicly available, many EGFR inhibitors are weak bases. Their solubility often increases in acidic conditions. Therefore, preparing your aqueous buffer at a slightly acidic pH (e.g., pH 6.0-6.5) may improve the solubility of this compound. It is advisable to test a range of pH values.
-
Use of Co-solvents and Excipients: For particularly challenging situations, the inclusion of co-solvents or excipients in your aqueous buffer can enhance solubility.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon dilution into the aqueous buffer.
| Potential Cause | Troubleshooting Strategy |
| Final concentration exceeds solubility limit. | Perform a dose-response experiment to determine the lowest effective concentration. |
| Suboptimal buffer pH. | Test a range of buffer pH values (e.g., from 5.5 to 7.4) to identify the optimal pH for solubility. |
| Insufficient co-solvent (DMSO). | While keeping the final DMSO concentration as low as possible for biological reasons, you may need to slightly increase it (e.g., up to 1%) if your system allows. |
| Rapid dilution. | Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
Issue 2: this compound dissolves initially but precipitates over time.
| Potential Cause | Troubleshooting Strategy |
| Supersaturated solution. | The initial clear solution may be thermodynamically unstable. Prepare fresh dilutions immediately before use. |
| Temperature fluctuations. | Ensure your experiments are conducted at a constant temperature. Avoid storing working solutions at lower temperatures (e.g., 4°C) unless stability has been confirmed. |
| Compound degradation. | Assess the stability of this compound in your specific buffer conditions over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly.
-
If necessary, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Warm the required aliquot of the this compound DMSO stock solution to room temperature.
-
Vortex the stock solution briefly.
-
While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before use.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting this compound precipitation.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
Technical Support Center: Optimizing AST5902 Concentration for In Vitro Experiments
Welcome to the technical support center for AST5902. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
This compound is the principal and active metabolite of Alflutinib (also known as Firmonertinib or Furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Alflutinib is designed to inhibit EGFR-sensitizing mutations as well as the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC).[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, as the active metabolite of the EGFR inhibitor Alflutinib, functions by inhibiting the tyrosine kinase activity of EGFR. This includes EGFR proteins with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. By blocking the signaling cascade downstream of EGFR, this compound can inhibit cancer cell proliferation and induce apoptosis.
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
A2: A typical starting point for in vitro experiments with a novel kinase inhibitor like this compound would be to perform a dose-response curve over a broad concentration range, for example, from 0.01 µM to 10 µM. Based on data for other third-generation EGFR inhibitors, the IC50 values can range from nanomolar to micromolar concentrations depending on the specific EGFR mutation status of the cell line being tested.
Q3: How should I prepare a stock solution of this compound?
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Cell-based variability : Ensure you are using cells within a consistent and low passage number range. Cell density at the time of treatment can also significantly impact results.
-
Compound stability : Avoid multiple freeze-thaw cycles of your stock solution. Prepare fresh dilutions from a validated stock for each experiment.
-
Experimental setup : Minor variations in incubation times, reagent concentrations, or instrumentation can lead to variability. Standardize your protocols meticulously.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed activity of this compound | 1. Sub-optimal concentration range. 2. Compound degradation. 3. Cell line is resistant to the inhibitor. | 1. Perform a wider dose-response curve. 2. Use a fresh aliquot of the stock solution. 3. Verify the EGFR mutation status of your cell line. Consider using a positive control cell line known to be sensitive to third-generation EGFR inhibitors. |
| High background signal or off-target effects | 1. This compound concentration is too high. 2. Non-specific binding of the compound. | 1. Lower the concentration range in your experiments. 2. Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available. |
| Compound precipitation in cell culture medium | 1. Poor solubility of this compound in aqueous media. 2. High final concentration of the compound. | 1. Prepare intermediate dilutions in culture medium rather than adding a small volume of high-concentration stock directly to a large volume of medium. 2. Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. |
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following table provides representative IC50 values for various EGFR inhibitors in different NSCLC cell lines to serve as a general reference for expected potency.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Afatinib | PC-9 | exon 19 deletion | 0.8 |
| Afatinib | H1975 | L858R, T790M | 57 |
| Osimertinib | PC-9 | exon 19 deletion | ~10 |
| Osimertinib | H1975 | L858R, T790M | 5 |
| Erlotinib | PC-9 | exon 19 deletion | 7 |
| Erlotinib | H1975 | L858R, T790M | >10,000 |
Note: This table is for illustrative purposes. Actual IC50 values should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (e.g., DMSO). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation : Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR and Downstream Signaling
-
Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Densitometry analysis can be performed to quantify the changes in protein phosphorylation levels.
Visualizations
EGFR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
AST5902 stability issues in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST5902, the active metabolite of the EGFR inhibitor Alflutinib, in long-term cell culture experiments.
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent in long-term cell culture. What could be the cause?
Inconsistent results in long-term experiments using small molecules like this compound are often linked to compound instability in the cell culture medium. This compound, as the principal metabolite of Alflutinib, may be susceptible to degradation over time at 37°C, leading to a decrease in its effective concentration and variable experimental outcomes.[1][2] Factors such as media composition, pH, and cellular metabolism can influence the stability of the compound.[2]
To ensure reproducible results, it is crucial to assess the stability of this compound in your specific experimental setup. For long-duration experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Q2: How can I determine the stability of this compound in my specific cell culture medium?
Performing a stability assay is the most effective way to quantify the degradation of this compound under your experimental conditions. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at various time points.
Below is a summary of illustrative stability data for this compound in different commonly used cell culture media. Please note that this is example data, and it is highly recommended to perform a similar analysis with your specific medium and supplements.
Table 1: Illustrative Stability of this compound (1 µM) in Different Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Opti-MEM I (% Remaining) |
| 0 | 100 | 100 | 100 |
| 8 | 92 | 95 | 98 |
| 24 | 75 | 82 | 90 |
| 48 | 52 | 65 | 81 |
| 72 | 31 | 45 | 70 |
Experimental Protocols
Protocol 1: this compound Stability Assessment in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time at 37°C.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator set to 37°C and 5% CO2
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the Working Solution: Dilute the 10 mM stock solution into your pre-warmed cell culture medium to your final working concentration (e.g., 1 µM). Prepare a sufficient volume for all your time points.
-
Aliquot for Time Points: Dispense the working solution into sterile microcentrifuge tubes, one for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator. The tube for the 0-hour time point should be immediately frozen at -80°C.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C to prevent further degradation.
-
Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Signaling Pathway Context
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway that is often targeted in cancer therapy.
Caption: Simplified EGFR signaling pathway targeted by this compound.
Frequently Asked Questions (FAQs)
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Always protect the stock solution from light.
Q4: What are the visual signs of this compound degradation or precipitation in my culture medium?
Visually, you might observe a color change in the medium, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, relying on visual inspection alone is not sufficient. The most reliable way to assess stability is through analytical methods as described in the protocol above.
Q5: What is the recommended workflow for long-term cell culture experiments with this compound?
The following workflow is recommended to minimize the impact of this compound instability on your long-term experiments.
Caption: Recommended workflow for long-term culture with this compound.
References
Technical Support Center: AST5902 Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of AST5902 during storage. By following these recommendations, users can ensure the integrity and stability of the compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound trimesylate?
For long-term storage, solid this compound trimesylate should be stored at 4°C in a sealed container, protected from moisture and light.
Q2: How should I store this compound trimesylate once it is dissolved in a solvent?
Stock solutions of this compound trimesylate should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For storage, it is recommended to keep these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The containers must be sealed to protect against moisture and light.[1]
Q3: What are the primary factors that can cause this compound to degrade?
The main factors that can lead to the degradation of chemical compounds like this compound are exposure to elevated temperatures, moisture, light, oxygen, and inappropriate pH levels.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways.[3]
-
Moisture: Water can cause hydrolysis, which breaks down chemical bonds.[4][5] It is crucial to use dry solvents and store the compound in a desiccated environment.
-
Light: Exposure to UV or even visible light can induce photodegradation.[3][4][5] Storing this compound in light-protecting containers is essential.
-
Oxygen: Oxidation can occur when the compound reacts with oxygen in the air, leading to degradation.[3][4][5][6]
Q4: Can I ship this compound at room temperature?
While long-term storage requires specific temperature conditions, many small molecule compounds are stable for the duration of shipping at ambient temperatures.[2][7] Upon receipt, it is critical to transfer the product to the recommended long-term storage conditions immediately.[2][7]
Q5: What is the best solvent to use for dissolving this compound trimesylate?
DMSO is a common solvent for dissolving this compound trimesylate.[1] It is important to use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.[1][7]
Q6: How can I prevent my this compound solution from precipitating after dilution in an aqueous buffer?
To avoid precipitation, it is best to perform initial serial dilutions in the stock solvent (e.g., DMSO) before adding the final diluted sample to your aqueous medium.[7] The final concentration of the organic solvent in the aqueous solution should be kept low (e.g., <0.5% for DMSO) to maintain solubility and avoid cell toxicity.[2]
This compound Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Trimesylate Salt) | 4°C | Not specified, but long-term | Sealed container, away from moisture and light. |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Sealed container, away from moisture and light.[1][2] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Sealed container, away from moisture and light.[1] |
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments.
This could be due to the degradation of your this compound sample. Follow the troubleshooting workflow below to identify potential causes.
Caption: Troubleshooting workflow for identifying potential this compound degradation.
Experimental Protocols
Generalized Protocol for Assessing Small Molecule Stability
This protocol provides a general framework for conducting a forced degradation study to assess the stability of a small molecule like this compound under various stress conditions.
Objective: To identify potential degradation pathways and determine the intrinsic stability of this compound.
Materials:
-
This compound compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide (3%)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV, MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution with 0.1 N HCl at a specified temperature (e.g., 60°C) for a set period.
-
Base Hydrolysis: Incubate the this compound solution with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a set period.
-
Neutral Hydrolysis: Incubate the this compound solution in purified water at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid this compound compound to high temperatures (e.g., 80°C) in a stability chamber.
-
Photostability: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC/UHPLC method.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for this compound under each condition.
-
If coupled with a mass spectrometer, identify the mass of the degradation products to help elucidate the degradation pathway.
-
Caption: Recommended workflow for preparing and handling this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. biofargo.com [biofargo.com]
- 5. moravek.com [moravek.com]
- 6. Why do your chemicals deteriorate so quickly_ [uhplcslab.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Common off-target effects of AST5902 in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AST5902 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the potent and selective inhibition of EGFR, particularly isoforms with sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Third-generation EGFR TKIs are designed to have minimal activity against wild-type (WT) EGFR, thereby reducing off-target effects commonly seen with earlier generation inhibitors.
Q2: Is there a known kinase selectivity profile or kinome scan data for this compound?
Currently, comprehensive, publicly available kinome scan data detailing the off-target inhibition profile of this compound against a broad panel of kinases is limited. Preclinical studies for its parent compound, Alflutinib, have indicated high selectivity for mutant EGFR over WT EGFR.[2] While this suggests a narrow off-target profile for this compound, researchers should remain vigilant for potential unexpected kinase interactions in their specific experimental systems.
Q3: What are the potential off-target effects of kinase inhibitors in general?
Off-target effects of kinase inhibitors can arise from several mechanisms, including:
-
Lack of Specificity: The inhibitor may bind to and inhibit kinases other than the intended target, especially those with similar ATP-binding pockets.
-
Pathway Crosstalk: Inhibition of the primary target can lead to compensatory activation or inhibition of other signaling pathways.
-
"Off-Target" vs. "Off-Kinase" Effects: The compound may interact with non-kinase proteins, leading to unexpected biological responses.
Q4: How can I experimentally determine the off-target effects of this compound in my assay?
To identify potential off-target effects, a multi-pronged approach is recommended:
-
Biochemical Kinase Panels: Screen this compound against a broad panel of recombinant kinases to directly measure its inhibitory activity against a wide range of purified enzymes.
-
Cell-Based Assays: Utilize cellular thermal shift assays (CETSA) or phospho-proteomics approaches in relevant cell lines to confirm target engagement and identify changes in phosphorylation patterns that may indicate off-target activity in a more physiological context.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known EGFR inhibitors or with genetic knockdown of the target to distinguish on-target from potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected cellular phenotype not consistent with EGFR inhibition. | This compound may be inhibiting an off-target kinase crucial for the observed phenotype. | - Perform a phospho-proteomics experiment to identify differentially phosphorylated proteins and pathways upon this compound treatment. - Use a rescue experiment by overexpressing a downstream effector of the suspected off-target kinase. - Validate the involvement of the suspected off-target using a more selective inhibitor for that kinase, if available. |
| Inhibition of a non-EGFR kinase in a biochemical screen. | This compound may have some degree of affinity for other kinases, particularly at higher concentrations. | - Determine the IC50 value of this compound for the off-target kinase to understand the potency of this interaction. - Compare the IC50 for the off-target to the IC50 for EGFR mutants to assess the selectivity window. - Investigate the biological relevance of this off-target inhibition in a cellular context. |
| Discrepancy between biochemical and cellular assay results. | - Poor cell permeability of this compound. - Presence of endogenous ATP in cells competing with the inhibitor. - The conformation of the target kinase in cells may differ from the recombinant protein. | - Verify cellular uptake of this compound using analytical methods like LC-MS/MS. - Perform cellular target engagement assays like CETSA to confirm binding in intact cells. - Titrate the concentration of this compound in cellular assays to overcome competitive effects. |
Quantitative Data on Kinase Inhibition
As of the latest update, a comprehensive public dataset of the off-target kinase inhibition profile for this compound is not available. The following table is a representative example of how such data would be presented. The values provided are hypothetical and for illustrative purposes only. Researchers are strongly encouraged to perform their own kinase panel screening to determine the specific off-target profile of this compound in their experimental setup.
| Kinase | % Inhibition @ 1 µM (Hypothetical) | IC50 (nM) (Hypothetical) | Notes |
| EGFR (L858R/T790M) | 98% | 1.5 | Primary Target |
| EGFR (Exon 19 del/T790M) | 99% | 1.2 | Primary Target |
| EGFR (WT) | 15% | > 1000 | Demonstrates high selectivity over wild-type |
| Kinase X | 65% | 250 | Potential moderate off-target |
| Kinase Y | 40% | 800 | Potential weak off-target |
| Kinase Z | 5% | > 10,000 | Likely not a significant off-target |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., 1% DMSO).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase solution.
-
Add 2.5 µL of the diluted this compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a solution containing the substrate and ATP to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50 values using a suitable software.
Visualizations
Signaling Pathway
Caption: Inhibition of mutant EGFR signaling by this compound.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of AST5902 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor oral bioavailability of AST5902 in animal models.
Troubleshooting Guide
Question: My in vivo experiments with orally administered this compound show low and variable plasma exposure. What is the likely cause and how can I improve it?
Answer:
The most probable cause for low and inconsistent plasma concentrations of this compound following oral administration is its poor aqueous solubility. This compound is the primary active metabolite of alflutinib and is characterized as a poorly water-soluble compound.[1][2] This low solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of poorly soluble drugs.[3] Consequently, only a small fraction of the administered dose is absorbed into the systemic circulation, resulting in low oral bioavailability.
To overcome this challenge, various formulation strategies can be employed to enhance the solubility and dissolution rate of this compound. Below are several approaches you can consider, ranging from conventional methods to more advanced drug delivery systems.
Formulation Strategies to Enhance Oral Bioavailability
A critical step in improving the oral bioavailability of a poorly soluble compound like this compound is the selection of an appropriate formulation strategy. The choice of formulation depends on the physicochemical properties of the drug and the desired pharmacokinetic profile.[3]
1. Co-solvent Systems:
For preclinical studies, a straightforward approach is to dissolve this compound in a mixture of solvents (co-solvents) to maintain its solubility in the dosing vehicle.
-
Experimental Protocol: A common co-solvent formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution. For example, a 10% DMSO solution can be prepared.[2]
-
To the DMSO stock solution, add PEG300 (e.g., 40% of the total volume) and mix thoroughly.[2]
-
Add Tween-80 (e.g., 5% of the total volume) to the mixture and vortex until a clear solution is obtained.[2]
-
Finally, add saline to reach the final volume (e.g., 45% of the total volume) and mix well.[2]
-
Administer the formulation to the animal model immediately after preparation.
-
2. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2]
-
Experimental Protocol:
-
Prepare a solution of a chemically modified cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), in saline (e.g., 20% w/v).[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 10% of the final volume).[2]
-
Slowly add the this compound stock solution to the SBE-β-CD solution while stirring continuously.
-
Continue stirring until the this compound is fully dissolved and the solution is clear.
-
3. Amorphous Solid Dispersions (ASDs):
ASDs involve dispersing the drug in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix. This can significantly enhance the drug's dissolution rate and apparent solubility.[4][5]
-
Experimental Protocol (Spray Drying):
-
Select a suitable hydrophilic polymer (e.g., PVP, HPMC-AS).
-
Dissolve both this compound and the polymer in a common volatile solvent or mixture of solvents.
-
Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Collect the resulting powder and characterize it for drug loading, amorphous nature (e.g., by XRD or DSC), and dissolution performance.
-
4. Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):
Lipid-based formulations can improve the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the GI tract and facilitating its absorption via the lymphatic pathway.[1][6] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[6]
-
Experimental Protocol:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Select a composition from the self-emulsifying region and prepare the SEDDS pre-concentrate by mixing the oil, surfactant, and co-surfactant until a homogenous liquid is formed. Dissolve the required amount of this compound in this pre-concentrate.
-
Characterization: Evaluate the self-emulsification performance, droplet size distribution, and in vitro dissolution of the resulting formulation.
-
Data Presentation
Clear and concise data presentation is crucial for comparing the efficacy of different formulation strategies. The following tables provide examples of how to summarize pharmacokinetic data from in vivo studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 100 (Reference) |
| Co-solvent System | 450 ± 90 | 2.0 ± 0.5 | 3600 ± 500 | 300 |
| SEDDS | 900 ± 150 | 1.5 ± 0.5 | 8400 ± 1200 | 700 |
Table 2: In Vitro Dissolution of this compound from Different Formulations in Simulated Gastric Fluid (SGF, pH 1.2).
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min | % Drug Dissolved at 120 min |
| Pure this compound Powder | < 5% | < 5% | < 10% |
| Amorphous Solid Dispersion | 65% | 80% | 95% |
| SEDDS | > 90% | > 95% | > 95% |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable formulation strategy for this compound?
The selection of an appropriate formulation strategy depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the stage of drug development. For early-stage preclinical studies, co-solvent systems or cyclodextrin-based formulations may be sufficient. For later-stage development, more robust formulations like amorphous solid dispersions or lipid-based systems might be necessary to achieve consistent and optimal oral bioavailability.
Q2: What are the critical quality attributes to monitor for an amorphous solid dispersion of this compound?
For an ASD, it is crucial to ensure that the drug remains in its amorphous state throughout the shelf life of the product. Key parameters to monitor include:
-
Degree of amorphicity: This can be assessed using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
In vitro dissolution performance: The dissolution rate should be significantly higher than that of the crystalline drug.
-
Physical and chemical stability: The formulation should be stable under defined storage conditions, with no signs of recrystallization or degradation.
Q3: Can co-administration of other drugs affect the bioavailability of this compound?
Yes. This compound is the primary metabolite of alflutinib, which is metabolized by the cytochrome P450 enzyme CYP3A4.[3] Therefore, co-administration of strong inhibitors or inducers of CYP3A4 could potentially alter the metabolism and clearance of this compound, thereby affecting its plasma concentrations. It is advisable to avoid co-administering strong CYP3A4 modulators in your animal studies unless it is part of the experimental design.
Q4: Are there any non-formulation approaches to improve the oral bioavailability of this compound?
While formulation-based approaches are the most common, non-formulation strategies can also be considered. One such approach is the use of permeation enhancers, which can increase the permeability of the drug across the intestinal epithelium. However, the safety and potential toxicity of permeation enhancers need to be carefully evaluated.[1] Another strategy could be the development of a prodrug of this compound with improved solubility and permeability characteristics.[1]
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability of this compound.
Caption: Mechanism of SEDDS for enhancing this compound bioavailability.
References
- 1. This compound mesylate | Others 16 | 2412155-75-8 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Technical Support Center: AST5902 Plasma Extraction for LC-MS/MS Analysis
Welcome to the technical support center for AST5902 plasma extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during the sample preparation process for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
The three most common techniques for plasma extraction prior to LC-MS/MS analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the physicochemical properties of this compound, the required limit of quantification (LOQ), and the complexity of the plasma matrix.
Q2: How do I choose the right extraction method for this compound?
The selection of an appropriate extraction method is critical for developing a robust and reliable LC-MS/MS assay. A decision-making workflow can be followed to guide the selection process.
Improving the signal-to-noise ratio for AST5902 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for AST5902 analysis in mass spectrometry.
Troubleshooting Guide
Issue: Low Signal Intensity or High Background Noise for this compound
A poor signal-to-noise ratio can obscure the detection and quantification of this compound. The following guide provides potential causes and solutions to address this common issue.
Q1: My this compound signal is very low. What are the potential causes and how can I improve it?
Potential Causes:
-
Inefficient ionization of this compound.
-
Suboptimal mass spectrometer settings.
-
Degradation of the compound.
-
Poor chromatographic separation leading to co-elution with interfering compounds.
-
Issues with the sample preparation process.
Solutions:
-
Optimize Ionization Source Parameters: The choice of ionization source and its settings are critical. For a small molecule like this compound, Electrospray Ionization (ESI) is commonly used. Systematically optimize parameters such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gases) to maximize the ionization efficiency of this compound.
-
Method Development for Mass Spectrometry: Ensure the mass spectrometer is properly tuned and calibrated. Develop a specific Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method for this compound to enhance selectivity and sensitivity.
-
Assess Compound Stability: Verify the stability of this compound in the sample matrix and solvent. Consider performing experiments at lower temperatures or using stabilizing agents if degradation is suspected.
-
Improve Chromatographic Resolution: Optimize the liquid chromatography (LC) method to separate this compound from matrix components. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.
-
Refine Sample Preparation: Use a sample preparation technique that effectively removes interfering substances. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix effects and improve the S/N ratio.
Q2: I am observing high background noise in the mass spectrum for my this compound sample. What can I do to reduce it?
Potential Causes:
-
Contaminated solvents or reagents.
-
Matrix effects from complex sample types (e.g., plasma, tissue homogenates).
-
Carryover from previous injections.
-
Electronic noise from the detector.
Solutions:
-
Use High-Purity Solvents and Reagents: Ensure all solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate) are of LC-MS grade to minimize chemical noise.
-
Implement Effective Sample Cleanup: As mentioned previously, robust sample preparation is key. The choice of method will depend on the sample matrix and the physicochemical properties of this compound.
-
Optimize the LC System and Method: A thorough wash cycle between injections can reduce carryover. Check for and eliminate any sources of contamination in the LC system, such as contaminated tubings or fittings.
-
Perform System Maintenance: Ensure the mass spectrometer is clean and well-maintained. A contaminated ion source or optics can be a significant source of background noise.
Frequently Asked Questions (FAQs)
Q3: What is the best ionization mode for this compound?
The optimal ionization mode depends on the chemical structure of this compound. If it has basic functional groups that can be readily protonated, ESI in positive ion mode is likely to be most effective. If it has acidic functional groups, ESI in negative ion mode may be preferable. It is recommended to test both modes during initial method development.
Q4: How can I determine the optimal collision energy for MRM analysis of this compound?
To determine the optimal collision energy, perform a collision-induced dissociation (CID) experiment. Infuse a standard solution of this compound and ramp the collision energy while monitoring the intensity of the precursor and product ions. The collision energy that yields the highest intensity for the desired product ion should be selected for the MRM method.
Table 1: Effect of Collision Energy on this compound Product Ion Intensity
| Collision Energy (eV) | Precursor Ion (m/z) | Product Ion (m/z) | Intensity (counts) |
| 10 | 450.2 | 250.1 | 150,000 |
| 15 | 450.2 | 250.1 | 350,000 |
| 20 | 450.2 | 250.1 | 800,000 |
| 25 | 450.2 | 250.1 | 650,000 |
| 30 | 450.2 | 250.1 | 400,000 |
Q5: What are the recommended starting conditions for LC-MS analysis of this compound?
For a typical small molecule like this compound, a good starting point for method development would be a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid. The specific gradient profile and column dimensions should be optimized based on the desired separation and run time.
Table 2: Example Starting LC Gradient for this compound
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 7.0 | 0.4 | 5 | 95 |
| 7.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for extracting a small molecule like this compound from a plasma matrix to reduce matrix effects and improve the S/N ratio.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pretreat 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for improving this compound S/N ratio.
Caption: Troubleshooting logic for low S/N ratio.
Technical Support Center: Interpreting Unexpected Results in AST5902 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving AST5902.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818).[1] It is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is to selectively and irreversibly inhibit EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR.[1][3] This inhibition blocks downstream signaling pathways, such as the PI3K/Akt/mTOR axis, leading to the induction of apoptosis in cancer cells.[3][4]
Q2: My EGFR-positive cell line is showing less sensitivity to this compound than expected. What are the potential causes?
Several factors could contribute to lower-than-expected sensitivity:
-
Acquired Resistance: The cell line may have developed resistance mechanisms to EGFR inhibitors. This can include secondary mutations in EGFR (like C797S), or activation of bypass signaling pathways (e.g., MET amplification, HER2 activation).[5]
-
Cell Line Integrity: Ensure the cell line is authentic and has a low passage number. Genetic drift during continuous culture can alter drug sensitivity.
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect cell seeding density or issues with the drug's stability in the culture medium, can affect the results.
-
Drug Concentration: Verify the concentration and purity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.
Q3: I'm observing significant cytotoxicity in my EGFR-negative control cell line. Is this expected?
While this compound is selective for mutant EGFR, high concentrations can lead to off-target effects and cytotoxicity in EGFR-negative cells.[6] This is due to the conserved nature of the ATP-binding pocket across the human kinome. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and use concentrations that are relevant to the on-target effect.[6]
Q4: The results of my cell viability assays (e.g., Alamar Blue) are inconsistent or show an unexpected increase in signal with high this compound concentrations. Why is this happening?
Some EGFR inhibitors have been reported to interfere with redox-based cell viability assays like Alamar Blue (resazurin).[7] This interference can lead to false readouts. To mitigate this, consider the following:
-
Wash the cells to remove the drug-containing medium before adding the assay reagent.[7]
-
Use an alternative, non-redox-based viability assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®).[7]
-
Confirm your results with a direct measure of cell death, such as apoptosis assays (e.g., caspase activity or Annexin V staining).
Q5: How does the metabolism of Alflutinib to this compound impact in vivo experiments?
Alflutinib is primarily metabolized to this compound by the cytochrome P450 enzyme CYP3A4.[8] Both Alflutinib and this compound contribute to the overall pharmacological activity.[2] It's important to be aware that Alflutinib is also a potent inducer of CYP3A4, which can lead to auto-induction and affect its own clearance over time.[8] Co-administration of strong CYP3A4 inducers (e.g., rifampicin) or inhibitors (e.g., itraconazole) can significantly alter the plasma concentrations of both Alflutinib and this compound, potentially impacting efficacy and toxicity in vivo.[2][9]
Troubleshooting Guides
Issue 1: Inconsistent Anti-tumor Activity in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Drug Formulation and Administration | Ensure consistent and appropriate formulation of this compound for in vivo use. Verify the route and frequency of administration. |
| Pharmacokinetics | Consider the impact of CYP3A4 metabolism and auto-induction. If co-administering other drugs, check for potential drug-drug interactions affecting CYP3A4. |
| Tumor Heterogeneity | The initial tumor cell population may have been heterogeneous, with a subpopulation of resistant cells selected for during treatment. |
| Host Factors | Differences in animal age, weight, or health status can influence drug metabolism and tumor growth. |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Drug Bioavailability | This compound may have poor bioavailability in the animal model. Conduct pharmacokinetic studies to determine plasma and tumor drug concentrations. |
| Tumor Microenvironment | The in vivo tumor microenvironment can confer resistance through mechanisms not present in 2D cell culture (e.g., hypoxia, stromal interactions). |
| Off-target Effects in vivo | Off-target effects observed at high in vitro concentrations may lead to unexpected toxicity and reduced efficacy in vivo. |
Experimental Protocols
Cell Viability Assay (ATP-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent ATP-based assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for cell lysis and signal stabilization.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, total Akt, phospho-Akt, total ERK, and phospho-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot Conditions for Phospho-EGFR with AST5902
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot experiments for phospho-EGFR (p-EGFR) analysis following treatment with AST5902.
This compound is the principal and active metabolite of Alflutinib (AST2818), a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] It is designed to inhibit both EGFR-sensitizing and T790M resistance mutations.[2] Accurate detection of p-EGFR by Western blot is crucial for evaluating the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, as the active metabolite of the EGFR inhibitor Alflutinib, functions as an ATP-competitive inhibitor of the EGFR kinase domain.[3] By binding to the ATP pocket, it blocks the autophosphorylation of EGFR upon ligand binding, thereby inhibiting downstream signaling pathways that are critical for cell proliferation and survival.[3]
Q2: Which cell lines are suitable for studying the effect of this compound on p-EGFR levels?
Cell lines with high endogenous or overexpressed EGFR are recommended. A431 (epidermoid carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer) cells are commonly used models for studying EGFR signaling and inhibition.[3]
Q3: What is a recommended starting concentration and treatment time for this compound?
While the optimal concentration and time should be determined empirically for each cell line and experimental condition, a common starting point for similar EGFR inhibitors is to perform a dose-response curve ranging from 0.1 nM to 10 µM for a fixed duration (e.g., 2, 6, or 24 hours).[4] A time-course experiment with a fixed concentration (e.g., the approximate IC50) can also be performed.
Q4: Why is serum starvation often recommended before inhibitor treatment and EGF stimulation?
Serum starvation (incubating cells in a medium without fetal bovine serum for 16-24 hours) is recommended to reduce the basal levels of EGFR phosphorylation.[3] This helps to increase the signal-to-noise ratio by ensuring that the phosphorylation observed is primarily due to the specific EGF stimulation in your experiment.
Q5: Can I use milk as a blocking agent for my p-EGFR Western blot?
It is highly recommended to avoid using milk (non-fat dry milk) as a blocking agent when detecting phosphorylated proteins. Milk contains casein, a phosphoprotein, which can be recognized by phospho-specific antibodies, leading to high background.[5] Instead, use Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBST.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak p-EGFR Signal | Inefficient EGFR Activation: Insufficient EGF stimulation. | - Ensure EGF is fresh and used at an appropriate concentration (e.g., 100 ng/mL). - Optimize stimulation time (typically 5-30 minutes at 37°C).[3] |
| Phosphatase Activity: Dephosphorylation of p-EGFR during sample preparation. | - Always work on ice. - Add phosphatase inhibitors to your lysis buffer.[6] | |
| Suboptimal Antibody Dilution: Primary or secondary antibody concentration is too low. | - Increase the concentration of the primary and/or secondary antibody. - Incubate the primary antibody overnight at 4°C.[6] | |
| Poor Protein Transfer: Inefficient transfer of high molecular weight proteins like EGFR (~175 kDa). | - Use a PVDF membrane, which has a higher binding capacity. - Optimize transfer time and voltage; consider an overnight wet transfer at 4°C. | |
| High Background | Inappropriate Blocking: Use of milk as a blocking agent. | - Use 3-5% BSA in TBST for blocking and antibody dilutions.[5] |
| Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies. | - Titrate down the concentration of your primary and secondary antibodies. - Perform a secondary-only control (incubate a blot with only the secondary antibody) to check for non-specific binding. | |
| Insufficient Washing: Unbound antibodies remain on the membrane. | - Increase the number and duration of washes with TBST (e.g., 3-5 washes of 5-10 minutes each).[3] | |
| Non-Specific Bands | Protease Activity: Protein degradation during sample preparation. | - Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[6] |
| Antibody Cross-Reactivity: The primary antibody may recognize other proteins. | - Consult the antibody datasheet for known cross-reactivities. - Use a more specific antibody if the problem persists. | |
| Too Much Protein Loaded: Overloading the gel can lead to smearing and non-specific bands. | - Load a lower amount of total protein (20-30 µg is a good starting point).[3] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A431) in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once confluent, wash cells with sterile PBS and replace the growth medium with a serum-free medium. Incubate for 16-24 hours.[3]
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations. Remove the serum-free medium from the cells and add the medium containing this compound. Incubate for the desired duration (e.g., 2-24 hours).
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[3]
Western Blot Protocol for p-EGFR
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.[3]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[3]
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel.[3]
-
Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[3]
-
-
Stripping and Reprobing (Optional):
-
To detect total EGFR or a loading control (e.g., β-actin), the membrane can be stripped and reprobed with the respective primary antibodies.
-
Quantitative Data Presentation
Table 1: Recommended Antibody Dilutions
| Antibody | Source (Example) | Catalog # (Example) | Recommended Dilution |
| Rabbit anti-p-EGFR (Tyr1068) | Cell Signaling Technology | 3777 | 1:1000 |
| Rabbit anti-EGFR | Cell Signaling Technology | 4267 | 1:1000 |
| Mouse anti-β-Actin | Any reputable source | - | 1:5000 |
| HRP-conjugated Goat anti-Rabbit IgG | Any reputable source | - | 1:2000 - 1:5000 |
| HRP-conjugated Goat anti-Mouse IgG | Any reputable source | - | 1:2000 - 1:5000 |
Table 2: Example Data Table for Dose-Response Experiment
| This compound Conc. (nM) | p-EGFR (Tyr1068) Intensity | Total EGFR Intensity | β-Actin Intensity | Normalized p-EGFR/Total EGFR |
| 0 (Vehicle) | ||||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| 10000 |
Intensity values to be determined by densitometry analysis of the Western blot bands using software like ImageJ.
Visualizations
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Experimental workflow for p-EGFR Western blotting.
Caption: Troubleshooting decision tree for p-EGFR Western blots.
References
Technical Support Center: AST5902 and Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of AST5902 with fluorescent assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the primary active metabolite of Alflutinib (AST2818), a third-generation EGFR inhibitor.[1][2][3] It exerts anti-neoplastic activity by targeting and inhibiting the epidermal growth factor receptor (EGFR), including mutations like T790M that confer resistance to other EGFR inhibitors.[3][4]
Q2: Could this compound interfere with my fluorescent assay?
Q3: What are the common types of small molecule interference in fluorescent assays?
The most common types of interference are:
-
Autofluorescence: The compound itself emits light when excited at or near the assay's excitation wavelength, leading to an artificially high signal.[7][8]
-
Inner-Filter Effect (Light Absorption): The compound absorbs light at the excitation and/or emission wavelengths of the fluorophore, reducing the amount of light that reaches the fluorophore or the detector. This results in an artificially low signal.[5][7]
-
Fluorescence Quenching: The compound directly interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon. This also leads to an artificially low signal.[5][8]
Q4: How can I proactively test for potential interference from this compound?
To determine if this compound is interfering with your assay, you should perform a series of control experiments. The most crucial is a "no-target" or "no-enzyme" control, where you measure the fluorescent signal in the presence of all assay components, including this compound, but without the biological target (e.g., enzyme, receptor).[7] A change in signal that correlates with the concentration of this compound in this control setup is a strong indicator of interference.[7]
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescent assay, follow this guide to diagnose and mitigate the issue.
Problem 1: I'm observing a high background signal that increases with this compound concentration in my no-target controls.
This is a classic sign of autofluorescence .
Troubleshooting Workflow for Autofluorescence
Caption: Workflow to diagnose and mitigate autofluorescence.
Experimental Protocol: Spectral Scan of this compound
-
Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from the highest concentration used in your assay down to the lowest.
-
Blank: Use the assay buffer as a blank to zero the spectrofluorometer.
-
Excitation Spectrum:
-
Set the emission wavelength to your assay's emission maximum.
-
Scan a range of excitation wavelengths (e.g., 250-700 nm) to identify the wavelengths at which this compound is excited.
-
-
Emission Spectrum:
-
Set the excitation wavelength to your assay's excitation maximum (or the excitation maximum of this compound if it is a strong absorber at that wavelength).
-
Scan a range of emission wavelengths to determine the emission profile of this compound.[9]
-
Hypothetical Data: Spectral Overlap
| Compound | Excitation Max (nm) | Emission Max (nm) | Overlap with Green Fluorophore (Ex: 485 nm, Em: 525 nm) |
| Green Fluorophore | 485 | 525 | N/A |
| This compound (Hypothetical) | 490 | 530 | High |
| Red Fluorophore | 620 | 670 | Low |
Problem 2: My assay signal decreases with increasing this compound concentration, even in control experiments with free fluorophore.
This suggests an inner-filter effect or fluorescence quenching .
Troubleshooting Workflow for Signal Reduction
Caption: Workflow to diagnose and mitigate signal reduction.
Experimental Protocol: Absorbance Spectrum of this compound
-
Preparation: Prepare dilutions of this compound in the assay buffer, covering the concentration range used in your assay.
-
Blank: Use the assay buffer to zero the spectrophotometer.
-
Scan: Measure the absorbance of each this compound dilution across a range of wavelengths that includes your assay's excitation and emission wavelengths.
-
Analysis: An absorbance value greater than 0.1 AU at the excitation or emission wavelength suggests a potential inner-filter effect.[7]
Hypothetical Data: Absorbance Interference
| This compound Concentration (µM) | Absorbance at 485 nm (Excitation) | Absorbance at 525 nm (Emission) |
| 1 | 0.02 | 0.01 |
| 10 | 0.15 | 0.08 |
| 50 | 0.60 | 0.35 |
Signaling Pathway Context
This compound is an inhibitor of the EGFR signaling pathway. Understanding this pathway can be crucial when designing cell-based assays.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
General Recommendations for Mitigating Interference
-
Choose Fluorophores Wisely: If interference is observed, consider switching to a fluorophore with excitation and emission spectra that do not overlap with the absorbance or emission spectra of this compound. Red-shifted dyes (emission >620 nm) are often less susceptible to interference from small molecules.[9][10]
-
Optimize Compound and Fluorophore Concentrations: Use the lowest effective concentrations of both this compound and the fluorescent probe to minimize interference.
-
Use Appropriate Controls: Always include no-target and no-compound controls in your experiments.
-
Consider Alternative Assay Formats: If fluorescence interference cannot be overcome, consider using a non-optical detection method, such as an AlphaScreen®, radiometric, or mass spectrometry-based assay.[7]
Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. It is essential to perform your own control experiments to determine if this compound interferes with your specific fluorescent assay.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mesylate | Others 16 | 2412155-75-8 | Invivochem [invivochem.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of AST5902
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of AST5902. The following sections offer guidance on handling and disposal, troubleshooting for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the primary active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] It exerts its anti-neoplastic activity by inhibiting EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a key therapeutic target.[2]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, appropriate personal protective equipment should always be used to minimize exposure. This includes:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: An impervious lab coat or clothing.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[2]
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
Q4: What is the proper procedure for disposing of this compound waste?
This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to avoid its release into the environment.[2] All waste containing this compound, including unused solutions and contaminated labware (e.g., pipette tips, tubes), should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of this compound down the drain.[2]
Q5: What should I do in case of accidental exposure to this compound?
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical advice if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Media | The final concentration of this compound exceeds its solubility in the aqueous cell culture medium. | Prepare a high-concentration stock solution in 100% DMSO. For the final working concentration, perform a serial dilution in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
| Inconsistent Results Between Experiments | 1. Variability in cell seeding density.2. Inconsistent compound concentration due to improper storage or dilution.3. Cell line instability or high passage number. | 1. Maintain consistent cell seeding density and confluency at the time of treatment.2. Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.3. Use cells within a defined low passage number range and perform regular cell line authentication. |
| No Inhibition of Downstream Signaling (e.g., p-AKT, p-ERK) in an EGFR-positive cell line | 1. The cell line may harbor a resistance mutation in EGFR (e.g., T790M, for which third-generation inhibitors have activity, but other mutations could confer resistance).2. The inhibitor may have degraded.3. The signaling pathway may be constitutively activated downstream of EGFR. | 1. Sequence the EGFR gene in your cell line to check for mutations.2. Test the activity of your this compound stock in a well-characterized sensitive cell line as a positive control.3. Investigate the mutational status of key downstream signaling molecules like KRAS, BRAF, and PIK3CA. |
| Observed Effects in EGFR-negative Cell Lines | This suggests potential off-target activity of the compound, especially at higher concentrations. | 1. Perform a dose-response experiment to determine if the effect is concentration-dependent.2. Compare the effects with a known, highly selective EGFR inhibitor.3. Consider performing a kinome profiling assay to identify potential off-target kinases. |
Data Presentation
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL | May require ultrasonic treatment to fully dissolve. |
| In vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[4] |
Stability of this compound
| Condition | Stability |
| In solution at -80°C | Up to 6 months |
| In solution at -20°C | Up to 1 month |
| Powder at -20°C | Stable |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of EGFR Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of EGFR and its downstream targets.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Accurate Quantification of AST5902
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of AST5902, the active metabolite of the EGFR inhibitor Alflutinib. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is the primary active metabolite of Alflutinib (also known as AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] Both Alflutinib and this compound contribute to the overall pharmacological activity in vivo.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug efficacy and safety evaluations during preclinical and clinical development.
Q2: What is the recommended analytical method for quantifying this compound?
A2: A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method is the gold standard for the sensitive and selective quantification of this compound in biological matrices such as plasma.[1][4] This method offers high specificity and allows for the simultaneous determination of the parent drug, Alflutinib.[1][4]
Q3: What are the typical linear ranges and lower limits of quantification (LLOQ) for this compound?
A3: Published UHPLC-MS/MS methods have demonstrated excellent linearity for this compound with a typical quantification range of 0.05 to 25.0 ng/mL in plasma.[1] The lower limit of quantification (LLOQ) is consistently reported to be 0.050 ng/mL, allowing for the reliable measurement of low concentrations of the metabolite.[1]
Q4: What are the key considerations for sample preparation before UHPLC-MS/MS analysis?
A4: Protein precipitation is a common and effective method for preparing plasma samples for this compound analysis.[1][4] This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins.[4] The resulting supernatant, which contains the analyte of interest, is then diluted and injected into the UHPLC-MS/MS system.[4]
Q5: What internal standard (IS) should be used for this compound quantification?
A5: For the quantification of Alflutinib and this compound, a deuterated internal standard of the parent drug, such as AST2818-d3, is recommended.[1] Using a stable isotope-labeled internal standard helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise results.[5]
Experimental Protocols
UHPLC-MS/MS Method for Simultaneous Quantification of Alflutinib and this compound in Plasma
This protocol is based on validated methods for the determination of Alflutinib and this compound in human and rat plasma.[1][4]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile and 20 µL of the internal standard working solution (e.g., AST2818-d3 at 300 ng/mL).[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 g for 10 minutes.[4]
-
Transfer 100 µL of the supernatant to a new tube.
-
Dilute the supernatant with 100 µL of ultrapure water.[4]
-
Briefly mix for 30 seconds before injection into the UHPLC-MS/MS system.[4]
2. UHPLC Conditions
-
Column: Waters BEH C18 (e.g., 50 mm × 2.1 mm, 1.8 µm) or Shim-pack Volex PFPP column (50 mm × 2.1 mm, 1.8 μm).[1][4]
-
Mobile Phase A: 0.1% formic acid in water or 2 mmol/L ammonium acetate with 0.2% formic acid.[1][4]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1][4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-1.0 min: Increase to 80% B
-
1.0-2.0 min: Hold at 80% B
-
2.0-2.5 min: Decrease to 10% B
-
2.5-3.0 min: Hold at 10% B[4]
-
-
Injection Volume: 3 µL.[4]
-
Column Temperature: 40°C.[4]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Data Presentation
Table 1: UHPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity Range | 0.050 - 25.0 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [1] |
| Intra-day Precision (%CV) | ≤ 8.0% | [1] |
| Inter-day Precision (%CV) | ≤ 8.6% | [1] |
| Intra-day Accuracy (%RE) | -0.2% to 3.9% | [1] |
| Inter-day Accuracy (%RE) | -0.2% to 3.9% | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value (Unit) | Reference |
| Cmax (after single 80 mg dose of Alflutinib) | 1.09-fold increase with rifampicin co-administration | [6] |
| AUC0-∞ (after single 80 mg dose of Alflutinib) | 17% decrease with rifampicin co-administration | [6] |
| Steady-state exposure (compared to Alflutinib) | Comparable | [3] |
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: this compound Quantification Workflow.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample and reinject. Ensure the injected amount is within the column's loading capacity. |
| Incompatible Injection Solvent | Dissolve and inject samples in the initial mobile phase composition whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. |
| Improper Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to maintain a consistent ionization state. |
Issue 2: High Baseline Noise or Drift
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter all mobile phases before use. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Detector Instability | Allow the mass spectrometer to stabilize for an adequate amount of time before analysis. Check for fluctuations in the detector's light source or electronics. |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage. Tighten or replace fittings as necessary. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting during all sample preparation steps. Use a validated and standardized protocol. |
| Variable Injection Volume | Check the autosampler for proper function and ensure the injection loop is completely filled. |
| Unstable Instrument Conditions | Allow the UHPLC and mass spectrometer to equilibrate fully before starting a run. Monitor system pressure and temperature for stability. |
| Matrix Effects | Evaluate for ion suppression or enhancement by comparing the response of the analyte in the matrix to the response in a neat solution. If significant matrix effects are observed, optimize the sample preparation method (e.g., by using solid-phase extraction) or chromatographic separation. |
Issue 4: No or Low Signal for this compound
| Possible Cause | Recommended Solution |
| Incorrect Mass Spectrometry Settings | Verify the MRM transitions, collision energy, and other mass spectrometer parameters are correctly set for this compound. |
| Degradation of this compound | Ensure proper storage of stock solutions and samples (e.g., at -80°C).[4] Avoid repeated freeze-thaw cycles. |
| Clogged System | Check for blockages in the sample needle, tubing, or column. Back-flush the system or replace components as needed. |
| Source Contamination | Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
For more in-depth guidance on bioanalytical method validation and equipment calibration, refer to the U.S. Food and Drug Administration (FDA) guidance for industry.[5][7]
References
- 1. Simultaneous determination of alflutinib and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. axonator.com [axonator.com]
- 7. fda.gov [fda.gov]
Validation & Comparative
In Vitro Activity of AST5902 and Alflutinib: A Comparative Guide
A detailed comparison of the in vitro potency of the third-generation EGFR inhibitor alflutinib and its principal active metabolite, AST5902, against clinically relevant EGFR mutations.
This guide provides a comprehensive in vitro comparison of alflutinib (also known as furmonertinib) and its major active metabolite, this compound. Both compounds are potent, irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical activity of these targeted therapies against non-small cell lung cancer (NSCLC) associated EGFR mutations.
Data Summary: Comparative Potency (IC50)
The in vitro inhibitory activities of alflutinib and this compound were evaluated in cell-based viability assays against a panel of cell lines engineered to express various EGFR mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of cell viability, are summarized in the table below. Data from these studies indicate that both alflutinib and its metabolite, this compound, exhibit potent inhibitory activity against classical activating EGFR mutations (Exon 19 deletion and L858R), the T790M resistance mutation, and various exon 20 insertion mutations. Notably, both compounds demonstrated improved potency over osimertinib in these assays.
| Mutation Type | Cell Line | Activating Mutation | IC50 (nM) |
| Alflutinib (Furmonertinib) | |||
| WT EGFR | A431 | WT | 162.6 |
| Classical mutations | PC-9 | Ex19Del | 3.3 |
| H1975 | L858R/T790M | 10 | |
| EGFR exon 20 insertion mutations | Ba/F3 | H773_V774insNPH | 88 |
| Ba/F3 | V769_D770insASV | 81 | |
| Ba/F3 | D770_N771insSVD | 48 | |
| Ba/F3 | D770_N771insNPG | 31 |
Experimental Protocols
The following sections describe representative methodologies for the key in vitro assays used to compare the activity of this compound and alflutinib.
Cell Viability Assay (Representative Protocol)
This assay determines the concentration-dependent effect of the inhibitors on the viability of cancer cells expressing specific EGFR mutations.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., PC-9, H1975) or engineered Ba/F3 murine pro-B cells expressing specific human EGFR mutations are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, the expression of a constitutively active EGFR mutant confers IL-3 independence. Assays are therefore performed in the absence of IL-3.
-
Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment and stabilization.
2. Compound Treatment:
-
Stock solutions of alflutinib and this compound are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the appropriate cell culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.
3. Incubation and Viability Measurement:
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, a cell viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
4. Data Analysis:
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability.
-
The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Kinase Inhibition Assay (Representative Protocol)
This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR kinase domain.
1. Assay Setup:
-
Reactions are typically performed in 384-well plates.
-
The assay buffer contains components such as HEPES, MgCl2, MnCl2, DTT, and BSA to maintain optimal kinase activity.
2. Kinase Reaction:
-
A solution containing the purified recombinant human EGFR kinase domain (wild-type or mutant) is pre-incubated with various concentrations of the inhibitor (alflutinib or this compound) for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a master mix containing a specific peptide substrate and adenosine triphosphate (ATP).
3. Detection of Kinase Activity:
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate or the amount of ADP produced is quantified. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP generated as an indicator of kinase activity.
-
The luminescent signal is read using a plate reader.
4. Data Analysis:
-
The kinase activity is calculated relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for comparing the in vitro activity of EGFR inhibitors.
Caption: EGFR signaling pathway inhibited by alflutinib/AST5902.
Navigating Resistance to Third-Generation EGFR Inhibitors in Non-Small Cell Lung Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the mechanisms of acquired resistance to targeted therapies is paramount for developing next-generation treatments. This guide provides a comparative overview of resistance mechanisms observed in non-small cell lung cancer (NSCLC) cell lines to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), with a focus on providing a framework for evaluating compounds like AST5902.
While specific in vitro resistance studies on this compound, the active metabolite of Furmonertinib (also known as Alflutinib), are limited in publicly available literature, valuable insights can be drawn from studies on structurally and mechanistically similar third-generation EGFR TKIs, such as Almonertinib and Osimertinib. This guide leverages a comparative study on Almonertinib- and Osimertinib-resistant NSCLC cell lines to illuminate potential resistance pathways relevant to this compound.
Comparative Efficacy of Third-Generation EGFR TKIs in Resistant NSCLC Cell Lines
The development of acquired resistance significantly diminishes the efficacy of EGFR TKIs. The following table summarizes the shift in the half-maximal inhibitory concentration (IC50) values observed in Almonertinib-resistant (H1975/AR and HCC827/AR) and Osimertinib-resistant NSCLC cell lines compared to their parental counterparts. This data highlights the substantial increase in drug concentration required to inhibit the growth of resistant cells.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor |
| H1975 (Almonertinib) | 1.9 | 1583.8 | 833.58 |
| HCC827 (Almonertinib) | 2.2 | 1390.3 | 631.95 |
| H1975 (Osimertinib) | Data not available | Data not available | Data not available |
| HCC827 (Osimertinib) | Data not available | Data not available | Data not available |
| Data for Almonertinib-resistant cell lines is derived from a comparative study. Specific IC50 values for parental and Osimertinib-resistant H1975 and HCC827 cell lines from the same comparative study were not provided in the source material. It is important to note that while Furmonertinib (the parent compound of this compound) has a similar mechanism of action, direct comparative IC50 data from in vitro resistant cell line studies is not yet available. |
Unraveling the Molecular Mechanisms of Resistance
Acquired resistance to third-generation EGFR TKIs is a complex process involving on-target mutations and the activation of bypass signaling pathways.
On-Target Resistance:
The most well-documented on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of irreversible inhibitors like Osimertinib and, presumably, this compound.
Bypass Signaling Pathway Activation:
Cancer cells can develop resistance by activating alternative signaling pathways to circumvent EGFR inhibition. Key bypass mechanisms include:
-
MET Amplification: Increased MET receptor tyrosine kinase signaling can drive cell survival and proliferation independently of EGFR.
-
HER2 Amplification: Overexpression of the HER2 receptor can also lead to the activation of downstream signaling pathways.
-
PI3K/Akt/mTOR Pathway Activation: Alterations in this critical survival pathway can render cells less dependent on EGFR signaling.
-
RAS-MAPK Pathway Activation: Mutations or amplification of components in the RAS-RAF-MEK-ERK pathway can promote cell growth despite EGFR blockade.
A comparative transcriptomic analysis of Almonertinib- and Osimertinib-resistant cell lines revealed both common and distinct molecular alterations, suggesting that different third-generation EGFR TKIs may induce unique resistance profiles. For instance, in Almonertinib-resistant cells, upregulation of Insulin-like Growth Factor Binding Protein 7 (IGFBP7) was identified as a potential contributor to resistance[1]. Knockdown of IGFBP7 in Almonertinib-resistant H1975 cells led to a significant decrease in the IC50 value, suggesting its role in the resistance mechanism[2].
Experimental Protocols
Generation of Resistant Lung Cancer Cell Lines
This protocol outlines a general method for developing EGFR TKI-resistant lung cancer cell lines in vitro, based on methodologies reported in the literature.
Materials:
-
Parental NSCLC cell line (e.g., H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
EGFR TKI (e.g., this compound, Almonertinib, Osimertinib) dissolved in DMSO
-
Cell culture flasks, plates, and other standard laboratory equipment
-
MTT or other cell viability assay reagents
Procedure:
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response assay to determine the initial IC50 of the EGFR TKI.
-
Initial drug exposure: Culture the parental cells in the presence of the EGFR TKI at a concentration equal to or slightly below the IC50.
-
Stepwise dose escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of the EGFR TKI in the culture medium. The increments should be small enough to allow for cell survival and adaptation.
-
Monitoring and maintenance: Continuously monitor the cells for growth and morphology. Maintain the cells at each drug concentration until a stable, proliferating population is established.
-
Characterization of resistant cells: Once a resistant cell line is established that can proliferate in a significantly higher concentration of the EGFR TKI, perform the following characterization studies:
-
IC50 determination: Measure the IC50 of the resistant cell line and compare it to the parental line to quantify the level of resistance.
-
Molecular analysis: Analyze the resistant cells for known resistance mutations (e.g., EGFR C797S) via sequencing.
-
Western blotting: Assess the activation status of key signaling proteins in bypass pathways (e.g., p-MET, p-AKT, p-ERK).
-
Gene expression analysis: Perform RNA sequencing or qPCR to identify differentially expressed genes between the parental and resistant cell lines.
-
Cell Viability (MTT) Assay
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug treatment: Treat the cells with a serial dilution of the EGFR TKI for 72 hours.
-
MTT addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Resistance Mechanisms
The following diagrams illustrate the key signaling pathways involved in EGFR-mediated cell proliferation and the mechanisms of acquired resistance to third-generation EGFR TKIs.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanisms of acquired resistance to third-generation EGFR TKIs like this compound.
Caption: Experimental workflow for developing and characterizing this compound-resistant cell lines.
References
Validating the On-Target Activity of AST5902 Using EGFR Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of AST5902, a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, in wild-type versus EGFR knockout cellular models. The primary objective is to delineate a clear methodology for validating the on-target activity of this compound, a critical step in preclinical drug development. By employing knockout models, researchers can definitively attribute the pharmacological effects of a compound to its intended target, thereby minimizing the risk of misleading results due to off-target effects.
This compound is the primary active metabolite of Alflutinib and functions as a potent inhibitor of EGFR, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations and the T790M resistance mutation.[1][2] Third-generation EGFR inhibitors are designed to selectively target these mutant forms of EGFR while sparing the wild-type receptor, thus reducing toxicities associated with earlier-generation inhibitors.[3][4][5] Validating that the cytotoxic and signaling-modulatory effects of this compound are strictly dependent on the presence of EGFR is paramount for its continued development.
Comparative Analysis: this compound Activity in Wild-Type vs. EGFR Knockout Cells
The central hypothesis for validating the on-target activity of this compound is that its cellular effects will be significantly diminished or completely abrogated in cells lacking the EGFR protein. The following table summarizes the expected quantitative outcomes from key validation assays.
| Parameter | Wild-Type (WT) Cells | EGFR Knockout (KO) Cells | Interpretation of Expected Outcome |
| Cell Viability (IC50) | Low IC50 value (e.g., <100 nM) | High or undetermined IC50 value | A significant increase in the IC50 value in KO cells indicates that the cytotoxic effect of this compound is dependent on the presence of EGFR. |
| p-EGFR Levels (Tyr1068) | Dose-dependent decrease upon this compound treatment | No detectable p-EGFR | Confirms the absence of the target protein and its phosphorylation in KO cells. |
| p-AKT Levels (Ser473) | Dose-dependent decrease upon this compound treatment | No significant change upon this compound treatment | Demonstrates that this compound-mediated inhibition of the downstream PI3K/AKT pathway is EGFR-dependent. |
| p-ERK1/2 Levels (Thr202/Tyr204) | Dose-dependent decrease upon this compound treatment | No significant change upon this compound treatment | Shows that this compound-mediated inhibition of the downstream MAPK/ERK pathway is contingent on the presence of EGFR. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of EGFR Knockout Cell Lines via CRISPR/Cas9
This protocol outlines the generation of a stable EGFR knockout cell line from a parental line that expresses wild-type EGFR (e.g., A431 human epidermoid carcinoma cells).[6][7]
Materials:
-
Parental cell line (e.g., A431)
-
CRISPR/Cas9 plasmids targeting EGFR (e.g., a pool of three plasmids each containing Cas9 and a specific sgRNA)[7]
-
Lipofectamine-based transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Antibodies for Western blot validation (anti-EGFR, anti-GAPDH)
Procedure:
-
sgRNA Design and Plasmid Preparation: Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the EGFR gene into a Cas9 expression vector containing a selection marker like puromycin resistance.[8][9]
-
Transfection: Transfect the parental cell line with the EGFR-targeting CRISPR/Cas9 plasmids using a lipid-based transfection reagent according to the manufacturer's protocol.[7][8]
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium. Maintain selection until all non-transfected cells are eliminated.
-
Single-Cell Cloning: Isolate single, puromycin-resistant cells into individual wells of a 96-well plate via limiting dilution or fluorescence-activated cell sorting (FACS).[10]
-
Expansion and Validation: Expand the resulting monoclonal colonies. Validate the knockout of the EGFR gene at the protein level using Western blot analysis.[6] Successful knockout clones will show a complete absence of the EGFR protein band compared to the wild-type parental cell line.[6]
Cell Viability Assay (MTT/MTS)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.[11]
Materials:
-
Wild-type and EGFR knockout cell lines
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and EGFR knockout cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT/MTS Addition: After the incubation period, add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[11]
-
Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[11]
Western Blot Analysis of EGFR Signaling
This protocol is used to assess the phosphorylation status of EGFR and key downstream signaling proteins.[6]
Materials:
-
Wild-type and EGFR knockout cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat wild-type and EGFR knockout cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use GAPDH as a loading control to ensure equal protein loading.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Update on third-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CRISPR-mediated ablation of overexpressed EGFR in combination with sunitinib significantly suppresses renal cell carcinoma proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 10. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of AST5902 (Active Metabolite of Alflutinib) in TKI-Resistant Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AST5902, the active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Alflutinib (also known as Furmonertinib), against other TKIs in the context of acquired resistance in non-small cell lung cancer (NSCLC). The data presented here is compiled from various preclinical studies to offer insights into the cross-resistance profile of this compound.
Executive Summary
This compound, the biologically active form of Alflutinib, is a potent and selective inhibitor of both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] Acquired resistance to first- and second-generation EGFR TKIs is frequently driven by the T790M mutation, which this compound effectively targets. However, resistance to third-generation inhibitors, including Alflutinib, can emerge through various mechanisms, most notably the EGFR C797S mutation, as well as through the activation of bypass signaling pathways. This guide summarizes the available preclinical data on the activity of this compound against various TKI-resistant EGFR mutations and provides detailed experimental protocols for assessing TKI cross-resistance.
Data Presentation: Comparative Efficacy of EGFR TKIs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alflutinib (Furmonertinib) and other EGFR TKIs against various EGFR mutant cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | EGFR Mutation Status | Alflutinib (Furmonertinib) IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| Ba/F3 | G719S | 12.4 | - | - | - |
| Ba/F3 | L861Q | 3.8 | - | - | - |
| Ba/F3 | S768I | 21.6 | - | - | - |
| EGFR S768I Mutant Cell Line | S768I | Effective Inhibition (IC50 not specified) | - | - | - |
Data compiled from multiple sources.[4][5][6] A direct head-to-head comparison of IC50 values across a comprehensive panel of resistant cell lines was not available in the public domain at the time of this review.
Signaling Pathways in EGFR TKI Resistance
Acquired resistance to EGFR TKIs can occur through on-target mechanisms, such as secondary mutations in the EGFR gene, or off-target mechanisms, involving the activation of bypass signaling pathways.
Caption: EGFR signaling pathways and mechanisms of TKI resistance.
Experimental Protocols
Generation of TKI-Resistant Cell Lines
A common method for developing TKI-resistant cell lines in vitro is through continuous exposure to escalating concentrations of the drug.
Protocol: Stepwise Dose-Escalation Method [7][8][9]
-
Parental Cell Line Culture: Culture the parental EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) in standard culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initial TKI Exposure: Begin by exposing the parental cells to the TKI of interest (e.g., gefitinib, osimertinib) at a concentration equal to its IC10 or IC20 value.
-
Dose Escalation: Once the cells resume proliferation at a rate similar to the untreated parental cells, gradually increase the concentration of the TKI in a stepwise manner. The increments can be 1.5- to 2-fold.
-
Maintenance of Resistant Clones: Continue the dose escalation until the cells are able to proliferate in a clinically relevant concentration of the TKI. This process can take several months.
-
Characterization: The resulting resistant cell population should be characterized to identify the mechanism of resistance (e.g., sequencing of the EGFR gene for secondary mutations, analysis of bypass pathway activation).
-
Monoclonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution.
Caption: Workflow for generating TKI-resistant cell lines.
Cell Viability Assay for TKI Sensitivity Testing
Cell viability assays are used to determine the cytotoxic effects of TKIs on both parental and resistant cell lines, allowing for the calculation of IC50 values.
Protocol: MTT/CCK-8 Assay [1][10][11][12][13]
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow the cells to adhere overnight.
-
TKI Treatment: Prepare serial dilutions of the TKIs (this compound and comparators) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different TKI concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control. Plot the cell viability against the log of the TKI concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound, the active metabolite of Alflutinib, demonstrates potent activity against NSCLC harboring sensitizing EGFR mutations and the T790M resistance mutation. While direct, comprehensive cross-resistance data from a single head-to-head study is limited, the available preclinical evidence suggests that Alflutinib is a valuable third-generation EGFR TKI. Further studies are warranted to fully elucidate the cross-resistance profile of this compound, particularly in the context of emerging resistance mechanisms to third-generation inhibitors such as the C797S mutation and various bypass pathway activations. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to better understand the evolving landscape of TKI resistance in NSCLC.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Almonertinib and alflutinib show novel inhibition on rare EGFR S768I mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of AST5902 and Other EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of AST5902 (the active metabolite of Alflutinib) and other prominent Epidermal Growth Factor Receptor (EGFR) inhibitors. The information is compiled from clinical trial data to assist researchers and drug development professionals in understanding the tolerability of these targeted therapies.
Executive Summary
EGFR inhibitors have revolutionized the treatment of several cancers, notably non-small cell lung cancer (NSCLC). However, their use is often associated with a distinct set of adverse events (AEs), primarily affecting the skin and gastrointestinal tract. This guide focuses on the comparative safety of this compound against established EGFR inhibitors, including first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), third-generation (Osimertinib), and monoclonal antibody (Cetuximab, Panitumumab) inhibitors. The data indicates that while class-specific toxicities such as rash and diarrhea are common, there are notable differences in the incidence and severity of AEs among these agents.
Quantitative Safety Data Comparison
The following table summarizes the incidence of common and serious adverse events observed in key clinical trials for each EGFR inhibitor. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of treatment.
| Adverse Event | This compound (Alflutinib) | Osimertinib | Gefitinib | Erlotinib | Afatinib | Cetuximab | Panitumumab |
| Any Grade Adverse Events | 95.0%[1] | 98% | ~41%[2] | ~35%[3] | >95%[4] | >80%[5] | 90%[6] |
| Grade ≥3 Adverse Events | 19.1%[1] | 42%[1][7] | - | 4% (SAEs)[3] | 30.1%[8] | - | 16% |
| Diarrhea (Any Grade) | - | 60%[1] | ~50% | 56%[3] | 95%[4] | - | - |
| Diarrhea (Grade ≥3) | - | - | - | - | 13.7%[8] | - | - |
| Rash/Acne (Any Grade) | - | 59%[1] | ~50% | 67%[3] | 62%[4] | >80%[5] | - |
| Rash/Acne (Grade ≥3) | - | - | - | - | 9.6%[8] | - | - |
| Stomatitis/Mucositis (Any Grade) | - | - | - | - | - | - | - |
| Stomatitis/Mucositis (Grade ≥3) | - | - | - | - | - | - | - |
| Paronychia (Any Grade) | - | - | - | 57%[4] | - | - | - |
| Interstitial Lung Disease (ILD)/Pneumonitis (Any Grade) | Not Reported[1][4] | 3.9%[9] | ~2% | <1% | - | - | - |
| Infusion Reactions (Grade 3/4) | N/A | N/A | N/A | N/A | N/A | ~3%[10] | ~1% |
| Hypomagnesemia (Grade 3/4) | - | - | - | - | - | - | 3%[6] |
Data for this compound is from studies of its parent drug, Alflutinib. '-' indicates data not readily available in the searched sources. N/A: Not Applicable (oral administration).
Experimental Protocols
The safety data presented in this guide are primarily derived from clinical trials where adverse events are systematically recorded and graded. The following are outlines of key experimental methodologies used to assess the safety of EGFR inhibitors.
Dermatologic Toxicity Assessment
Methodology:
-
Patient Monitoring: Patients undergoing treatment with EGFR inhibitors are closely monitored for the development of any skin-related adverse events. This includes regular physical examinations of the skin, nails, and scalp.
-
Grading of Adverse Events: The severity of dermatologic toxicities, such as rash, acneiform eruption, pruritus, and dry skin, is graded using a standardized system. The most commonly used system in oncology clinical trials is the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[11][12]
-
CTCAE Grading Scale (Simplified for Dermatologic AEs):
-
Grade 1 (Mild): Asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[11][13]
-
Grade 2 (Moderate): Moderate symptoms; minimal, local, or noninvasive intervention indicated; limiting instrumental Activities of Daily Living (ADL).[11][12][13]
-
Grade 3 (Severe): Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[11][12][13]
-
Grade 4 (Life-threatening): Life-threatening consequences; urgent intervention indicated.[11][13]
-
Grade 5 (Death): Death related to the adverse event.[11][13]
-
-
Data Collection: The incidence and severity of each type of dermatologic AE are recorded for each treatment arm of a clinical trial. This data is then analyzed to determine the overall dermatologic safety profile of the drug.
Monitoring for Interstitial Lung Disease (ILD)
Methodology:
-
Baseline Assessment: Before initiating treatment with an EGFR inhibitor known to have a risk of ILD, a baseline assessment of the patient's pulmonary status is often performed. This may include a chest X-ray or high-resolution computed tomography (HRCT) scan and pulmonary function tests.
-
Patient Education: Patients are educated about the signs and symptoms of ILD, which can include new or worsening cough, dyspnea (shortness of breath), and fever, and are instructed to report these symptoms immediately.
-
Clinical Monitoring: Clinicians actively monitor patients for any respiratory symptoms at each visit.
-
Diagnostic Evaluation: If ILD is suspected, the EGFR inhibitor is typically withheld, and a thorough diagnostic workup is initiated to exclude other causes, such as infection or disease progression.[14][15] This evaluation often includes:
-
High-Resolution Computed Tomography (HRCT): To identify characteristic patterns of drug-induced lung injury.
-
Bronchoscopy with Bronchoalveolar Lavage (BAL): To rule out infection and assess for inflammatory cells.
-
Pulmonary Function Tests: To assess the impact on lung function.
-
-
Management: If a diagnosis of drug-induced ILD is confirmed, the EGFR inhibitor is usually permanently discontinued.[14] Treatment with corticosteroids may be initiated depending on the severity of the ILD.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Dermatologic AE Assessment
Caption: Workflow for assessing and managing dermatologic adverse events in clinical trials.
References
- 1. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 2. [Safety and efficacy of gefitinib for treatment of advanced non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LUX-lung 3: A randomized, open-label, phase III study of afatinib versus pemetrexed and cisplatin as first-line treatment for patients with advanced adenocarcinoma of the lung harboring EGFR-activating mutations. - ASCO [asco.org]
- 5. Tolerability on Serious Adverse Events of First-Line Bevacizumab and Cetuximab for RAS Wild-Type Metastatic Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse events associated with anti-EGFR therapies for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. Effect of Dose Adjustments on the Safety and Efficacy of Afatinib in Chinese Patients with EGFR-Mutated Non-Small Cell Lung Cancer Who Participated in the LUX-Lung Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC [tagrissohcp.com]
- 10. Cetuximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 13. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. dovepress.com [dovepress.com]
AST5902 Demonstrates Promising Efficacy in Preclinical Lung Cancer Models, Offering a Potential New Therapeutic Avenue
For Immediate Release
[City, State] – November 21, 2025 – Researchers and drug development professionals are closely following the preclinical data on AST5902, the active metabolite of the third-generation EGFR inhibitor alflutinib (also known as furmonertinib or AST2818), which has shown significant antitumor activity in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). These findings position this compound as a compelling candidate for patients with specific EGFR mutations, including those resistant to earlier-generation therapies. At a steady state, the exposure to both alflutinib and its active metabolite this compound is comparable, suggesting that the preclinical efficacy of alflutinib is indicative of this compound's therapeutic potential.
This comparative guide provides an objective analysis of this compound's efficacy in PDX models against other prominent EGFR inhibitors—osimertinib, lazertinib, and gefitinib—supported by available experimental data.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more predictive of clinical outcomes than traditional cell-line xenografts. The data summarized below highlights the performance of this compound (via its parent compound alflutinib/furmonertinib) and its competitors in this clinically relevant preclinical setting.
| Drug | PDX Model / Cell Line | EGFR Mutation Status | Efficacy Results | Reference |
| Alflutinib/Furmonertinib (this compound) | LU0387 PDX | Exon 20 Insertion (H773_V774insNPH) | Marked tumor regression at 20, 30, and 50 mg/kg/day | |
| PC-9 Xenograft | Exon 19 Deletion | Complete tumor regression at 10 mg/kg/day | ||
| Osimertinib | PC9T790M Xenograft | T790M | Tumor growth inhibition for up to 45 days | |
| LG1423, LXF2478, LU0387 PDX | Exon 20 Insertions | Significant tumor growth inhibition at 25 mg/kg/day | ||
| CTG-2992 PDX | Exon 20 Insertion (D770_N771insG) | 22% tumor growth inhibition (insensitive model) | ||
| Lazertinib | Ba/F3 Xenograft | G719S | 26.3% tumor growth inhibition (monotherapy) | |
| YHIM-1008 PDX | G719C/S768I | Initial tumor regression, followed by regrowth after treatment cessation | ||
| Gefitinib | LG1 PDX | EGFR Mutant | Significant suppression of tumor growth at 100 mg/kg |
In-Depth Look at Experimental Protocols
The methodologies employed in these preclinical studies are critical for interpreting the efficacy data. Below are the detailed experimental protocols for the key experiments cited.
Alflutinib/Furmonertinib (this compound) PDX Model Study
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous implantation of the LU0387 PDX model, which harbors an EGFR exon 20 insertion (H773_V774insNPH).
-
Drug Administration: Alflutinib (furmonertinib) was administered orally, once daily (QD), at doses of 20, 30, and 50 mg/kg. These doses in mice are equivalent to human doses of approximately 80, 160, and 240 mg QD, respectively, based on matching plasma exposures.
-
Efficacy Evaluation: Tumor volume was monitored over the course of treatment to assess antitumor activity.
Osimertinib PDX Model Studies
-
Animal Model: Nu/Nu nude mice or other immunodeficient strains.
-
Tumor Implantation: Subcutaneous implantation of various NSCLC PDX models, including LG1423 (V769_D770InsASV), LXF2478 (M766_A767insASV), and LU0387 (H773_V774insNPH), all harboring EGFR exon 20 insertions. Another study utilized the CTG-2992 PDX model with an EGFR exon 20 insertion (D770_N771insG).
-
Drug Administration: Osimertinib was administered orally, once daily, at doses of 5 mg/kg or 25 mg/kg for 28 days.
-
Efficacy Evaluation: Tumor growth was measured, and efficacy was reported as tumor growth inhibition percentage compared to a vehicle control group.
Lazertinib Xenograft Model Study
-
Animal Model: BALB/c nude mice.
-
Tumor Implantation: Subcutaneous implantation of Ba/F3 cells engineered to express the EGFR G719S mutation.
-
Drug Administration: Lazertinib was administered as a monotherapy.
-
Efficacy Evaluation: Antitumor efficacy was assessed by measuring tumor growth inhibition (TGI).
Gefitinib PDX Model Study
-
Animal Model: Unspecified immunodeficient mice.
-
Tumor Implantation: Subcutaneous implantation of the LG1 PDX model with an EGFR mutation.
-
Drug Administration: Gefitinib was administered at a dose of 100 mg/kg.
-
Efficacy Evaluation: Tumor growth was monitored to determine the extent of suppression.
Mechanism of Action: Targeting the EGFR Signaling Pathway
This compound, as a third-generation EGFR tyrosine kinase inhibitor (TKI), functions by irreversibly binding to the ATP-binding site of the EGFR, particularly in tumors harboring activating EGFR mutations and the T790M resistance mutation. This targeted inhibition blocks the downstream signaling cascades that promote tumor cell proliferation and survival.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by EGFR TKIs.
The following diagram illustrates a typical experimental workflow for evaluating drug efficacy in PDX models.
Conclusion
The available preclinical data from patient-derived xenograft models indicate that this compound, through its parent compound alflutinib/furmonertinib, exhibits potent antitumor activity against NSCLC with specific EGFR mutations, including the challenging exon 20 insertions. While direct head-to-head comparative studies in the same PDX models are limited, the evidence suggests that this compound's efficacy is comparable or potentially superior to other third-generation EGFR inhibitors in certain contexts. Further investigation, particularly in PDX models representing a broader range of EGFR mutations and resistance mechanisms, is warranted to fully delineate the clinical potential of this compound in the evolving landscape of NSCLC treatment.
Navigating EGFR-Targeted Therapies: A Comparative Guide to AST5902 and its Alternatives in Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AST5902 (the active metabolite of Alflutinib/Furmonertinib) and other leading epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC). This analysis is based on available preclinical and clinical data, focusing on biomarkers of response and mechanisms of resistance to facilitate informed research and development decisions.
This compound, the primary active metabolite of Alflutinib (also known as Furmonertinib or AST2818), is a third-generation EGFR-TKI designed to target both sensitizing EGFR mutations and the T790M resistance mutation.[1][2][3] Its emergence offers a new therapeutic option for NSCLC patients, necessitating a clear understanding of its performance in relation to established treatments. This guide will objectively compare this compound/Alflutinib with other EGFR-TKIs, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Biomarkers of Response to EGFR-TKIs
The efficacy of EGFR-TKIs is intrinsically linked to the presence of specific activating mutations in the EGFR gene. These mutations are predictive biomarkers, indicating a higher likelihood of positive response to treatment.
Key Biomarkers for Sensitivity:
-
EGFR Exon 19 Deletions (del19): One of the most common sensitizing mutations, leading to constitutive activation of the EGFR signaling pathway.[3][4]
-
EGFR Exon 21 L858R Mutation: Another frequent activating mutation that enhances the kinase activity of the EGFR protein.[3][4]
-
Uncommon EGFR Mutations: Other mutations such as G719X, S768I, and L861Q can also confer sensitivity to certain EGFR-TKIs.[3]
Comparative Efficacy of Alflutinib (AST2818) and Competitors
Clinical trial data provides a quantitative basis for comparing the performance of Alflutinib with other EGFR-TKIs in specific, biomarker-defined patient populations.
| Drug Generation | Drug Name | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Third-Generation | Alflutinib (AST2818) | EGFR T790M-mutated NSCLC (after 1st/2nd-gen TKI) | 73.6%[5] | 7.6[5] |
| EGFR T790M-mutated NSCLC (Phase IIb) | 74%[2] | 9.6[2] | ||
| Osimertinib | EGFR T790M-mutated NSCLC (AURA3) | 71% | 10.1 | |
| First-line EGFR-mutated NSCLC (FLAURA) | 80% | 18.9[6] | ||
| Second-Generation | Afatinib | First-line EGFR-mutated NSCLC (LUX-Lung 7) | 73% | 11.0 |
| First-Generation | Gefitinib | First-line EGFR-mutated NSCLC (NEJ002) | 73.7% | 10.8[6] |
| Erlotinib | First-line EGFR-mutated NSCLC (OPTIMAL) | 83% | 13.1 |
Mechanisms of Resistance to EGFR-TKIs
Despite initial positive responses, most patients eventually develop resistance to EGFR-TKIs. Understanding the molecular basis of this resistance is crucial for developing subsequent lines of therapy.
Acquired Resistance Mechanisms:
-
On-Target Mutations:
-
EGFR T790M: The most common resistance mechanism to first- and second-generation EGFR-TKIs, altering the drug binding site.[2][7] Third-generation inhibitors like Alflutinib and Osimertinib are designed to overcome this mutation.[1][8]
-
EGFR C797S: A key resistance mechanism to third-generation EGFR-TKIs, particularly when it arises in cis with the T790M mutation.[9][10][11]
-
-
Off-Target Mechanisms (Bypass Signaling):
-
MET Amplification: Activation of the MET proto-oncogene can bypass EGFR inhibition and reactivate downstream signaling pathways.[9][11][12][13]
-
HER2 (ERBB2) Amplification: Overexpression of the HER2 receptor can also lead to resistance.[8][11]
-
KRAS Mutations: Activation of the KRAS oncogene, downstream of EGFR, can drive tumor growth independently of EGFR signaling.[11][14]
-
-
Histologic Transformation:
Experimental Protocols
Accurate and sensitive detection of EGFR mutations is paramount for guiding treatment decisions. Various methodologies are employed, each with its own advantages and limitations.
1. Tissue Biopsy and DNA Extraction:
-
Sample Acquisition: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the standard sample type. A minimum of 50% viable tumor cells is recommended for optimal results.[15]
-
DNA Extraction: DNA is extracted from the FFPE tissue sections using commercially available kits, following manufacturer's protocols.
2. EGFR Mutation Analysis:
-
Polymerase Chain Reaction (PCR)-Based Methods:
-
Real-Time PCR (e.g., Amplification Refractory Mutation System - ARMS): A highly sensitive and rapid method for detecting specific, known mutations.[15]
-
Digital PCR (dPCR): Offers even higher sensitivity for detecting low-frequency mutations.
-
-
Next-Generation Sequencing (NGS):
-
Targeted NGS Panels: Allows for the simultaneous detection of a wide range of mutations in multiple genes, including EGFR, and can identify both known and novel mutations. This is becoming the recommended standard.[4]
-
-
Direct Sequencing (Sanger Sequencing): While historically used, it has lower sensitivity compared to PCR-based methods and NGS.[15][16]
3. Liquid Biopsy for Circulating Tumor DNA (ctDNA) Analysis:
-
Sample Acquisition: A simple blood draw is performed to collect plasma.
-
ctDNA Extraction and Analysis: ctDNA is isolated from the plasma and can be analyzed using highly sensitive techniques like dPCR or NGS to detect EGFR mutations.[17] This is a less invasive method for monitoring treatment response and detecting the emergence of resistance mutations like T790M.[17]
Visualizing EGFR Signaling and Resistance
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the workflow for biomarker-driven treatment in EGFR-mutated NSCLC.
Caption: Simplified EGFR signaling pathway and points of therapeutic intervention by EGFR-TKIs.
Caption: Clinical workflow for biomarker-driven treatment of EGFR-mutated NSCLC.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lung.org [lung.org]
- 5. ascopubs.org [ascopubs.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Biomarkers of Disease Outcomes and Mechanisms of Acquired Resistance to First-Line Osimertinib in Advanced EGFR-Mutant Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of biomarkers, pathways, and therapeutic targets for EGFR–TKI resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. saudithoracicsociety.org [saudithoracicsociety.org]
- 16. ascopubs.org [ascopubs.org]
- 17. patientpower.info [patientpower.info]
AST5902 and the C797S Mutation: A Comparative Guide to EGFR Inhibitors
Researchers, scientists, and drug development professionals are increasingly focused on overcoming resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). A key challenge is the emergence of the C797S mutation, which confers resistance to drugs like osimertinib. This guide examines the activity of AST5902, an active metabolite of the third-generation EGFR inhibitor alflutinib, against the C797S mutation and compares its potential efficacy with that of newer, fourth-generation inhibitors specifically designed to address this resistance mechanism.
As a metabolite of a third-generation EGFR tyrosine kinase inhibitor (TKI), this compound is not expected to possess significant activity against the EGFR C797S mutation. This mutation alters the covalent binding site of third-generation inhibitors, rendering them ineffective. The development of fourth-generation EGFR inhibitors represents a targeted approach to overcome this specific resistance mechanism.
Comparative Efficacy of EGFR Inhibitors Against C797S
The following tables summarize the available preclinical data for this compound's parent compound, alflutinib, and several fourth-generation EGFR inhibitors against various EGFR mutations, with a focus on the C797S mutation.
| Compound | Generation | EGFR Del19/T790M/C797S IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) | Wild-Type EGFR IC50 (nM) |
| Alflutinib (AST2818) | Third | Data Not Available | Data Not Available | Data Not Available |
| TQB3804 | Fourth | 0.46[1][2][3][4][5] | 0.13[1][2][3][4][5] | 1.07[1][2][3][4][5] |
| BDTX-1535 | Fourth | <10[6] | <10[6] | Data Not Available |
| EAI045 | Fourth | >1000 (as single agent)[1] | 0.33 µM (in combination with cetuximab)[6][7] | 1.9 µM[8][9] |
| BLU-945 | Fourth | 4.0[10] | 3.2[10] | Data Not Available |
Table 1: Biochemical IC50 Values of EGFR Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of various EGFR inhibitors against different EGFR mutations in biochemical assays.
| Compound | Generation | Cell Line | EGFR Mutation | IC50 (nM) |
| Alflutinib (AST2818) | Third | Data Not Available | C797S | Data Not Available |
| TQB3804 | Fourth | Ba/F3 | Del19/T790M/C797S | 26.8[1][4][5] |
| TQB3804 | Fourth | NCI-H1975 | L858R/T790M | 163[1][4][5] |
| BDTX-1535 | Fourth | Not Specified | C797S | Not Specified |
| EAI045 | Fourth | Ba/F3 | L858R/T790M/C797S | 0.789 µM[11] |
| BLU-945 | Fourth | Ba/F3 | Del19/T790M/C797S | 15[12] |
| BLU-945 | Fourth | Ba/F3 | L858R/T790M/C797S | 6[12] |
Table 2: Cell-Based IC50 Values of EGFR Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of various EGFR inhibitors in cellular assays using cancer cell lines with specific EGFR mutations.
Signaling Pathways and Mechanisms of Action
The efficacy of EGFR inhibitors is intrinsically linked to their interaction with the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.
Caption: EGFR Signaling Pathway.
Third-generation inhibitors like alflutinib (and its metabolite this compound) are designed to irreversibly bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. The C797S mutation, a substitution of cysteine with serine, prevents this covalent bond formation, leading to drug resistance. Fourth-generation inhibitors employ different strategies, such as targeting allosteric sites or being reversible inhibitors that do not rely on covalent bonding, to overcome this resistance.
Experimental Workflows
The evaluation of EGFR inhibitors typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
References
- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TQB3804 (EGFR-IN-7) | EGFR C797S inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. EAI-045 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
In Vivo Efficacy of AST5902 and Gefitinib in EGFR-Mutant Mouse Models: A Comparative Guide
For Immediate Release
This guide provides a comparative overview of the preclinical in vivo efficacy of AST5902 and gefitinib in mouse models of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct head-to-head in vivo comparative studies between this compound and gefitinib were not identified in the public domain at the time of this review. The following comparison is based on data from separate preclinical studies.
Mechanism of Action
Both this compound and gefitinib are tyrosine kinase inhibitors (TKIs) that target the EGFR. Gefitinib is a first-generation, reversible EGFR-TKI, while this compound is the active metabolite of alflutinib (furmonertinib), a third-generation, irreversible EGFR-TKI. Alflutinib and its metabolite this compound are designed to be selective for both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.
The binding of ligands, such as epidermal growth factor (EGF), to the EGFR triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. In cancers with activating EGFR mutations, this pathway is constitutively active, driving tumor growth. Both gefitinib and this compound compete with adenosine triphosphate (ATP) for the binding site in the EGFR's intracellular kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that plays a crucial role in cell growth and proliferation. Upon activation, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This leads to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell cycle progression and survival.
Assessing the Synergistic Potential of AST5902 with Immunotherapy: A Comparative Guide Based on Preclinical and Clinical Insights into EGFR Inhibitor Combinations
While direct preclinical or clinical data on the combination of AST5902 with immunotherapy is not currently available in the public domain, an analysis of its parent compound, Alflutinib (AST2818), and the broader class of third-generation EGFR tyrosine kinase inhibitors (TKIs) provides a framework for assessing its potential synergistic effects. This guide synthesizes the existing evidence for combining EGFR inhibitors with immunotherapy, outlining the scientific rationale, summarizing key preclinical and clinical findings with related compounds, and detailing relevant experimental methodologies.
This compound is the primary active metabolite of Alflutinib, a third-generation EGFR inhibitor.[1][2][3][4] These inhibitors are designed to target specific EGFR mutations that drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6][7][8][9] The exploration of combining these targeted therapies with immunotherapies, such as immune checkpoint inhibitors (ICIs), is an area of active research. The central hypothesis is that the targeted therapy can enhance the tumor's susceptibility to an immune attack, leading to a synergistic anti-cancer effect.
The Rationale for Combination Therapy: EGFR Inhibition and Immune Modulation
Preclinical studies have suggested that the signaling pathways activated by EGFR mutations can create an immunosuppressive tumor microenvironment.[10][11] EGFR signaling can lead to the upregulation of immune checkpoint proteins like PD-L1, which helps cancer cells evade the immune system.[9][11] By blocking EGFR, TKIs may reverse this immunosuppression through several mechanisms:
-
Increased Antigen Presentation: EGFR inhibition can enhance the presentation of tumor antigens to T-cells, making the cancer cells more visible to the immune system.[5]
-
Enhanced T-cell Chemoattraction: These inhibitors can boost the production of molecules that attract immune cells to the tumor.[5]
-
Upregulation of MHC-I: EGFR TKIs can increase the expression of Major Histocompatibility Complex class I (MHC-I) molecules, which are crucial for presenting tumor antigens.[5]
This preclinical rationale suggests a strong potential for synergy between EGFR inhibitors and immunotherapies that unleash the anti-tumor activity of T-cells.
Preclinical and Clinical Landscape of EGFR Inhibitor-Immunotherapy Combinations
Despite the promising preclinical evidence, the clinical translation of combining EGFR TKIs with immunotherapy has been challenging, particularly in patients with EGFR-mutant NSCLC.
Preclinical Evidence with Other EGFR TKIs
Preclinical models have shown that combining EGFR TKIs with ICIs can lead to enhanced anti-tumor activity. For instance, studies in mouse models of EGFR-mutant lung cancer have demonstrated that the combination of an EGFR TKI with an anti-PD-1 antibody can lead to improved tumor control and survival compared to either agent alone. These studies often show increased infiltration of cytotoxic T-cells into the tumor microenvironment.
Clinical Trials: A More Complex Picture
Clinical trials investigating the combination of first and second-generation EGFR TKIs with immune checkpoint inhibitors have yielded mixed and often disappointing results. In some cases, the combination has not shown a significant improvement in efficacy over sequential therapy and has been associated with increased toxicity.[5][9][10]
For third-generation EGFR inhibitors, which are more specific for mutant EGFR, the data is still emerging. While the preclinical rationale remains strong, clinical trials are cautiously exploring these combinations to identify patient populations that may benefit and to manage potential toxicities.
Experimental Methodologies for Assessing Synergy
To rigorously evaluate the synergistic potential of a novel combination like this compound and immunotherapy, a series of well-defined preclinical experiments are essential. The following outlines typical experimental protocols.
In Vitro Assays
| Experiment | Methodology | Purpose |
| Cell Viability Assays | Tumor cell lines with relevant EGFR mutations are treated with this compound, an immune checkpoint inhibitor (e.g., anti-PD-1), or the combination. Cell viability is measured using assays like MTT or CellTiter-Glo®. | To determine if the combination has a greater cytotoxic effect on cancer cells than either drug alone. |
| Co-culture Assays | Tumor cells are co-cultured with immune cells (e.g., T-cells). The culture is then treated with this compound, the immunotherapy agent, or the combination. T-cell activation and tumor cell killing are measured. | To assess the ability of the combination to enhance immune-mediated killing of cancer cells. |
| Flow Cytometry | Tumor cells treated with this compound are analyzed for the expression of immune-related markers such as PD-L1 and MHC class I. | To investigate the molecular mechanisms by which the EGFR inhibitor may modulate the tumor's immune phenotype. |
In Vivo Models
| Experiment | Methodology | Purpose |
| Syngeneic Mouse Models | Mice with a competent immune system are implanted with tumor cells harboring EGFR mutations. The mice are then treated with this compound, immunotherapy, or the combination. Tumor growth and overall survival are monitored. | To evaluate the anti-tumor efficacy of the combination in a living organism with an intact immune system. |
| Immunohistochemistry (IHC) and Immunofluorescence (IF) | Tumors from treated mice are harvested and stained for various immune cell markers (e.g., CD8+ T-cells, regulatory T-cells) and other relevant proteins. | To analyze the changes in the tumor immune microenvironment induced by the different treatments. |
| Cytokine Analysis | Blood or tumor tissue from treated mice is analyzed for the levels of various cytokines (e.g., IFN-γ, TNF-α) using techniques like ELISA or multiplex assays. | To assess the systemic and local immune response to the combination therapy. |
Visualizing the Potential Synergy
To conceptualize the potential mechanisms and experimental approaches, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and immunotherapy.
Caption: General experimental workflow for assessing synergy.
Conclusion and Future Directions
While the direct evidence for the synergistic potential of this compound with immunotherapy is yet to be established, the scientific rationale based on its mechanism of action as a third-generation EGFR inhibitor is compelling. The broader landscape of combining EGFR TKIs with immunotherapy highlights both the promise and the challenges of this approach. Rigorous preclinical studies, following the methodologies outlined above, will be crucial to determine if this compound can favorably modulate the tumor microenvironment to enhance the efficacy of immunotherapy. Future clinical trials will need to be carefully designed to identify the right patient populations and therapeutic combinations to translate this potential synergy into meaningful clinical benefits. Researchers and drug development professionals should closely monitor upcoming preclinical data and early-phase clinical trial results for Alflutinib and other third-generation EGFR inhibitors in combination with immunotherapy to stay at the forefront of this evolving therapeutic strategy.
References
- 1. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central nervous system efficacy of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small cell lung cancer: a pooled analysis from two phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 5. Role of Immune Checkpoint Inhibitor Therapy in Advanced EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
- 8. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunotherapy for EGFR-mutant advanced non-small-cell lung cancer: Current status, possible mechanisms and application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining immunotherapy and epidermal growth factor receptor kinase inhibitors: worth the risk? - Latif - Annals of Translational Medicine [atm.amegroups.org]
- 11. tandfonline.com [tandfonline.com]
A Comparative Meta-Analysis of Alflutinib (AST2818) and its Metabolite AST5902 in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer
This guide provides a comprehensive meta-analysis of clinical trial data for alflutinib (also known as furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its primary active metabolite, AST5902. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapies for non-small cell lung cancer (NSCLC), supported by experimental data and detailed methodologies.
Alflutinib is an irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2][3] Its principal metabolite, this compound, also contributes to its overall pharmacological activity.[4][5]
Mechanism of Action
Alflutinib functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain on both sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation.[2] This action blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival, thereby inducing apoptosis and inhibiting tumor growth.[2]
Caption: Alflutinib's EGFR signaling pathway inhibition mechanism.
Comparative Efficacy Analysis
Clinical trials have demonstrated the promising efficacy of alflutinib in patients with advanced NSCLC harboring the EGFR T790M mutation. The data is comparable to other third-generation TKIs, particularly the standard-of-care, osimertinib.
| Efficacy Endpoint | Alflutinib (Furmonertinib) | Osimertinib | Alternative 3rd Gen. TKIs |
| Objective Response Rate (ORR) | 73.6% - 76.7%[1][6] | ~62% - 71% | Aumolertinib: ~68.9%[7] |
| ORR in CNS Metastases | 70.6%[1] | ~55% - 60.9%[7][8] | Not widely reported |
| Median Progression-Free Survival (PFS) | 7.6 - 9.6 months[6][9] | ~9.7 - 10.1 months | Aumolertinib: Not specified |
| Disease Control Rate (DCR) | 82.3% (at 12 weeks)[6] | Not specified | Not specified |
Safety and Tolerability Profile
Alflutinib has shown an acceptable and manageable safety profile. Most adverse events (AEs) are grade 1 or 2.
| Adverse Event (AE) Profile | Alflutinib (Furmonertinib) | Osimertinib |
| Any Treatment-Related AE | 79% - 95%[1][6] | Commonly reported |
| Grade ≥3 Treatment-Related AEs | 8% - 19.1%[1][6] | Commonly reported |
| Most Common AEs (Any Grade) | Increased AST (15.0%), Upper respiratory tract infection (15.0%), Cough (15.0%)[6][7] | Diarrhea, Rash, Dry Skin, Paronychia |
| Serious AEs | Reported in 15% of patients (2 treatment-related)[1] | Reported in clinical trials |
| Interstitial Lung Disease (ILD) | Not reported in key studies[6] | A known, but infrequent, risk |
Pharmacokinetics of Alflutinib and this compound
Alflutinib is metabolized primarily by the cytochrome P450 enzyme CYP3A4 to form its active metabolite, this compound.[5][10] At steady state, the exposure to both alflutinib and this compound is comparable.[1] Alflutinib is also a potent inducer of CYP3A4, which can affect its own metabolism and that of co-administered drugs.[3][10]
Caption: Pharmacokinetic pathway and drug interactions of alflutinib.
| Pharmacokinetic Parameter | Alflutinib (AST2818) | This compound (Metabolite) |
| Primary Metabolism | Via CYP3A4 enzyme[5] | N/A (is a metabolite) |
| Tmax (Time to Peak Plasma Conc.) | ~3 hours (at 80mg steady state)[10] | Not specified |
| Half-life (t1/2) | ~40.6 hours[10] | Not specified |
| Effect of Strong CYP3A4 Inducer (Rifampicin) | AUC & Cmax decrease significantly (86% & 60% respectively)[5] | AUC decreases (17%), Cmax slightly increases[5] |
| Effect of Strong CYP3A4 Inhibitor (Itraconazole) | AUC & Cmax increase significantly[11] | AUC & Cmax decrease significantly[11] |
| Effect of High-Fat Meal | Cmax increases (~53%), AUC increases (~32%)[10] | Cmax decreases (~20%), AUC decreases (~8%)[10] |
Experimental Protocols
The clinical data presented are primarily derived from Phase I, II, and IIb multicenter studies (e.g., NCT02973763, NCT03127449, NCT03452592).[1][6]
Key Methodologies
-
Patient Population: Patients with locally advanced or metastatic NSCLC who had progressed after first or second-generation EGFR-TKI therapy. Confirmation of EGFR T790M mutation was mandatory, typically via central laboratory testing of tumor tissue samples.[6]
-
Treatment Regimen: Alflutinib administered orally once daily. Dosing in trials ranged from 20 mg to 240 mg, with 80 mg being a common dose in later-phase studies.[1][6] Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal.[1]
-
Primary Endpoints:
-
Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[6]
-
Efficacy Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6]
-
Safety Assessment: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 4.03.[6]
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to determine the plasma concentrations of alflutinib and this compound, from which parameters like Cmax, AUC, and half-life were calculated.[5][11]
Caption: Generalized workflow for an alflutinib clinical trial.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Procedural Guide for AST5902
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for AST5902 is not publicly available. The following disposal procedures are based on established best practices for the management of novel or uncharacterized chemical compounds within a laboratory setting. It is imperative that all personnel conduct a thorough, site-specific hazard assessment and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
The proper handling and disposal of a novel compound such as this compound are critical for ensuring laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste from initial assessment to final disposal.
Pre-Disposal Hazard Assessment: The First Step to Safety
Before any disposal procedures are initiated, a comprehensive hazard assessment is essential. This initial step is crucial for determining the appropriate handling and disposal pathway for this compound.
Key Assessment Steps:
-
Review Internal Data: Examine all available internal documentation for this compound, including its chemical structure, physical properties, and any known toxicological or pharmacological data. This information is fundamental to understanding its potential hazards.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[1] They can provide institution-specific protocols and help to classify the waste based on the information you provide.
-
Evaluate for Hazardous Characteristics: Based on available data and professional judgment, assess whether this compound exhibits any characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA). These characteristics include:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The potential to explode or react violently.
-
Toxicity: The ability to cause harm if ingested, inhaled, or absorbed through the skin.
-
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for preparing this compound waste for collection and disposal. This procedure should be adapted based on the findings of your pre-disposal hazard assessment and in consultation with your EHS department.
Step 1: Waste Segregation
Proper segregation of this compound waste at the point of generation is critical to prevent accidental mixing with incompatible materials.
-
Dedicated Waste Streams: Establish separate and clearly labeled waste streams for solid this compound, liquid this compound solutions, and contaminated labware.
-
Avoid Commingling: Do not mix this compound waste with other chemical waste streams, particularly with incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents.[2] Antineoplastic and other drug waste should be contained separately from other hazardous chemical waste.[3]
Step 2: Container Selection and Labeling
The choice of waste container and its proper labeling are essential for safe storage and regulatory compliance.
-
Container Specifications: Use containers that are in good condition, compatible with this compound, and have a secure, tightly fitting lid.[2] The container must be leak-proof and sealable.[1]
-
Labeling Requirements: Clearly label all waste containers with the following information:
-
The chemical name: "this compound Waste"
-
Appropriate hazard pictograms (e.g., flammable, corrosive, toxic) as determined by your hazard assessment.
-
The date of waste accumulation.[1]
-
Step 3: Waste Accumulation and Storage
Safe storage of this compound waste within the laboratory is necessary until it can be collected for disposal.
-
Designated Storage Area: Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic and incompatible materials.[1]
-
Container Management: Keep waste containers closed at all times except when adding waste.[2] Do not overfill containers; leave adequate headspace.
Step 4: Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly.
-
Triple Rinsing: Triple-rinse empty containers with a suitable solvent.[1] The rinsate should be collected as chemical waste.[1]
-
Container Disposal: After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste.[1] Be sure to deface the original label before disposal.[1]
Step 5: Arranging for Final Disposal
The final step is to coordinate the pickup and disposal of the accumulated waste.
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2]
-
Provide Documentation: Provide an accurate description of the waste, including the chemical name and quantity, and follow all institutional and regulatory procedures for waste manifest documentation.[2]
Summary of Waste Streams and Disposal Routes
The following table summarizes the general disposal routes for different types of waste that may be generated when working with this compound.
| Waste Stream | Description | Typical Disposal Route |
| Solid this compound Waste | Unused or expired solid this compound, and contaminated disposable labware (e.g., gloves, weighing paper). | Collection by EHS or a licensed waste vendor for incineration or landfilling at a permitted hazardous waste facility. |
| Liquid this compound Waste | Solutions containing this compound, and rinsate from cleaning contaminated glassware. | Collection by EHS or a licensed waste vendor for chemical treatment and disposal. |
| Sharps Waste | Needles and syringes contaminated with this compound. | If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste.[3] Do not dispose of it in a sharps container.[3] Used syringes with no visible residual drug can be placed directly in a red sharps container.[3] |
| Empty Containers | Triple-rinsed containers that previously held this compound. | After rinsing, can typically be disposed of as regular laboratory glass or plastic waste.[1] |
| Contaminated PPE | Gloves, lab coats, and other personal protective equipment contaminated with this compound. | Dispose of contaminated disposable items in a designated hazardous waste container.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of novel compound this compound.
By adhering to these general guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
